1,6-Bis(diphenylphosphino)hexane
描述
Structure
3D Structure
属性
IUPAC Name |
6-diphenylphosphanylhexyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPORFKPYXATYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373017 | |
| Record name | 1,6-Bis(diphenylphosphino)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19845-69-3 | |
| Record name | 1,6-Bis(diphenylphosphino)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Bis(diphenylphosphino)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of 1,6-Bis(diphenylphosphino)hexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,6-bis(diphenylphosphino)hexane (dpph), a versatile bidentate phosphine ligand crucial in various catalytic and organometallic applications. This document details a high-yield synthetic protocol, purification methods, and relevant physicochemical properties to support researchers in the effective preparation and application of this compound.
Introduction
This compound, also known as hexamethylenebis(diphenylphosphine), is a widely utilized chelating ligand in coordination chemistry and catalysis. Its molecular structure features two diphenylphosphino groups linked by a flexible hexane chain, which allows it to form stable complexes with a variety of transition metals. These complexes are effective catalysts for a range of organic transformations, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The robust nature of dpph and its solubility in common organic solvents further enhance its utility in both academic research and industrial processes.
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound involves a one-pot reaction starting from triphenylphosphine. This process is outlined in the following sections.
Reaction Scheme
The synthesis proceeds in two main conceptual steps, often performed in a single reaction vessel:
-
Formation of Lithium Diphenylphosphide: Triphenylphosphine is cleaved by metallic lithium in an ethereal solvent to generate lithium diphenylphosphide.
-
Nucleophilic Substitution: The in-situ generated lithium diphenylphosphide acts as a nucleophile, displacing the halide from a 1,6-dihalohexane to form the desired this compound.
Experimental Protocol
The following protocol is adapted from a patented industrial process and provides a high-yield synthesis of this compound[1].
Materials:
-
Triphenylphosphine (0.4 mol)
-
Lithium hydride (0.4 mol)
-
1,6-Dibromohexane (0.36 mol)
-
Tetrahydrofuran (THF), anhydrous
-
Dilute Hydrochloric Acid
-
Methanol
-
Chloroform
Procedure:
-
Under an inert argon atmosphere, charge a dry reaction vessel with 200 mL of anhydrous THF and 104.9 g (0.4 mol) of triphenylphosphine.
-
While cooling the mixture in a water bath, add a solution of 3.18 g (0.4 mol) of lithium hydride in 200 mL of anhydrous THF.
-
Stir the resulting mixture at room temperature overnight. The reaction progress can be monitored by HPLC to confirm the consumption of triphenylphosphine.
-
Once the formation of lithium diphenylphosphide is complete, add 87.8 g (0.36 mol) of 1,6-dibromohexane dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Upon completion of the reaction, recover the THF by vacuum distillation to obtain a viscous solid.
-
Wash the solid sequentially with dilute hydrochloric acid, water, and then methanol.
-
The crude product is then purified by recrystallization.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Purification
The primary method for the purification of this compound is recrystallization, which effectively removes unreacted starting materials and byproducts.
Experimental Protocol for Recrystallization
Solvent System: A mixed solvent system of chloroform and methanol is effective for the recrystallization of this compound[1].
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot chloroform.
-
Slowly add methanol to the hot solution until turbidity is observed.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the resulting off-white solid by filtration.
-
Wash the crystals with cold methanol and dry under vacuum.
Purification Workflow Diagram
Caption: A diagram showing the recrystallization process for purifying the final product.
Quantitative Data and Physicochemical Properties
The following table summarizes the key quantitative data and physical properties of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Yield | 92% | [1] |
| Purity (by HPLC) | 98% | [1] |
| Physicochemical Properties | ||
| Molecular Formula | C₃₀H₃₂P₂ | [1] |
| Molecular Weight | 454.52 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 123-125 °C | [1] |
| Solubility | Soluble in chloroform | [1] |
Characterization
Expected NMR Signals:
-
¹H NMR: Signals corresponding to the phenyl protons and the methylene protons of the hexane backbone would be expected. The aromatic region would likely show complex multiplets, while the aliphatic region would show signals for the different methylene groups.
-
³¹P NMR: A single resonance is expected for the two equivalent phosphorus atoms.
Safety Information
This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. The compound may cause skin and eye irritation. It is recommended to handle it in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses.
Conclusion
This technical guide provides a detailed and practical protocol for the high-yield synthesis and effective purification of this compound. The presented information, including the experimental procedures and quantitative data, is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development, enabling the reliable preparation of this important phosphine ligand. For complete characterization, further spectroscopic analysis is recommended.
References
In-Depth Technical Guide to the NMR Characterization of 1,6-Bis(diphenylphosphino)hexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 1,6-Bis(diphenylphosphino)hexane (dpph), a common bidentate phosphine ligand in catalysis and coordination chemistry. This document outlines the expected NMR spectral data, provides detailed experimental protocols, and includes visualizations to aid in understanding the structural characterization of this important compound.
Introduction to this compound (dpph)
This compound, often abbreviated as dpph, is an organophosphorus compound with the chemical formula (C₆H₅)₂P(CH₂)₆P(C₆H₅)₂. It serves as a chelating ligand in coordination chemistry, forming stable complexes with various transition metals. The flexibility of the six-carbon hexane backbone allows it to form chelate rings of a size that is advantageous in many catalytic applications, including cross-coupling reactions and hydrogenation. Accurate characterization of dpph is crucial for quality control and for understanding its coordination behavior. NMR spectroscopy is the most powerful technique for the structural elucidation of dpph in solution.
Predicted NMR Spectroscopic Data
Due to the symmetrical nature of the this compound molecule, its NMR spectra are relatively straightforward to interpret. The molecule possesses a C₂ axis of symmetry bisecting the central C-C bond of the hexane chain. This symmetry results in chemically equivalent pairs of carbons and protons in the hexane linker, as well as equivalent phenyl groups.
Below are the predicted chemical shifts (δ) and coupling constants (J) for the ¹H, ¹³C, and ³¹P nuclei of dpph. These values are based on typical ranges for similar organophosphorus compounds and will be presented in tabular format for clarity.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| P-CH₂- (α-CH₂) | ~ 2.0 - 2.2 | Multiplet | |
| -CH₂-CH₂- (β-CH₂) | ~ 1.5 - 1.7 | Multiplet | |
| -CH₂-CH₂-CH₂- (γ-CH₂) | ~ 1.4 - 1.6 | Multiplet | |
| Phenyl (ortho) | ~ 7.3 - 7.5 | Multiplet | |
| Phenyl (meta, para) | ~ 7.2 - 7.4 | Multiplet |
Table 2: Predicted ¹³C{¹H} NMR Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | P-C Coupling Constant (J, Hz) |
| P-CH₂- (α-C) | ~ 29 - 31 | Doublet | ¹J(P,C) ≈ 15 - 20 |
| -CH₂-CH₂- (β-C) | ~ 30 - 32 | Doublet | ²J(P,C) ≈ 10 - 15 |
| -CH₂-CH₂-CH₂- (γ-C) | ~ 24 - 26 | Singlet | |
| Phenyl (ipso) | ~ 138 - 140 | Doublet | ¹J(P,C) ≈ 15 - 25 |
| Phenyl (ortho) | ~ 132 - 134 | Doublet | ²J(P,C) ≈ 18 - 22 |
| Phenyl (meta) | ~ 128 - 129 | Doublet | ³J(P,C) ≈ 5 - 8 |
| Phenyl (para) | ~ 128 - 129 | Singlet |
Table 3: Predicted ³¹P{¹H} NMR Data for this compound in CDCl₃
| Phosphorus | Chemical Shift (δ, ppm) | Multiplicity |
| P | ~ -16 to -18 | Singlet |
Experimental Protocols for NMR Characterization
The following are detailed methodologies for acquiring high-quality NMR spectra of this compound.
Sample Preparation
Given that phosphine ligands can be sensitive to oxidation, proper sample preparation is critical.
-
Glassware : Use a clean, dry 5 mm NMR tube. If the sample is particularly air-sensitive, a J. Young NMR tube is recommended to allow for flame-sealing under vacuum or an inert atmosphere.
-
Solvent : Chloroform-d (CDCl₃) is a common solvent for phosphine ligands. Ensure the deuterated solvent is of high purity and dry.
-
Concentration : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Inert Atmosphere : To prevent oxidation of the phosphorus atoms, it is advisable to prepare the sample under an inert atmosphere (e.g., nitrogen or argon) in a glovebox. If a glovebox is not available, the solvent can be degassed by several freeze-pump-thaw cycles before adding the sample, and the NMR tube can be flushed with an inert gas.
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program : Standard single-pulse sequence (e.g., zg30).
-
Number of Scans : 8-16 scans are typically sufficient.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 3-4 seconds.
-
Spectral Width (sw) : -2 to 12 ppm.
-
Referencing : The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) is used for referencing.
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans : 64-1024 scans, depending on the sample concentration.
-
Relaxation Delay (d1) : 2 seconds.
-
Acquisition Time (aq) : 1-2 seconds.
-
Spectral Width (sw) : 0 to 160 ppm.
-
Referencing : The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is used for referencing.
³¹P{¹H} NMR Spectroscopy:
-
Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans : 16-64 scans.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Acquisition Time (aq) : 1-2 seconds.
-
Spectral Width (sw) : A wide spectral width (e.g., -50 to 50 ppm) is initially recommended to locate the signal, which can then be narrowed.
-
Referencing : An external standard of 85% H₃PO₄ is used and set to δ = 0 ppm.
Visualization of Molecular Structure and NMR-Active Nuclei
The following diagram illustrates the molecular structure of this compound and highlights the different types of protons and carbons that are distinguished in the NMR spectra.
Caption: Molecular structure of this compound with key methylene groups labeled.
Interpretation of NMR Spectra
-
¹H NMR Spectrum : The spectrum will show complex multiplets for the aliphatic protons of the hexane chain due to proton-proton and proton-phosphorus couplings. The aromatic region will display multiplets corresponding to the phenyl protons. Integration of the aliphatic to aromatic regions should yield a ratio of 12:20.
-
¹³C{¹H} NMR Spectrum : In the proton-decoupled ¹³C spectrum, the signals for the carbon atoms coupled to phosphorus will appear as doublets. The ipso- and ortho-carbons of the phenyl groups, as well as the α- and β-carbons of the hexane chain, will show this splitting. The para-carbon of the phenyl rings and the γ-carbon of the hexane chain are typically too far from the phosphorus to show significant coupling and will appear as singlets.
-
³¹P{¹H} NMR Spectrum : The proton-decoupled ³¹P NMR spectrum is expected to show a single sharp singlet, confirming the equivalence of the two phosphorus atoms in the molecule. The chemical shift is characteristic of a trialkyl-diarylphosphine.
This comprehensive guide provides the necessary information for the successful NMR characterization of this compound, ensuring its identity and purity for research and development applications.
Spectroscopic and Application Guide to 1,6-Bis(diphenylphosphino)hexane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Bis(diphenylphosphino)hexane (dpph) is a bidentate phosphine ligand pivotal in the fields of organometallic chemistry and catalysis. Its molecular structure, featuring a flexible hexane backbone connecting two diphenylphosphino groups, allows it to form stable chelate complexes with a variety of transition metals. This structural characteristic imparts high catalytic activity and selectivity in a range of cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the spectroscopic data for dpph, detailed experimental protocols for its characterization, and a visualization of its role in a key catalytic cycle.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is essential for the identification and characterization of the ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The spectra provide detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 20H | P(C₆H ₅)₂ |
| 1.95 - 1.85 | m | 4H | P-CH₂ -CH₂-CH₂- |
| 1.50 - 1.40 | m | 4H | P-CH₂-CH₂ -CH₂- |
| 1.35 - 1.25 | m | 4H | P-CH₂-CH₂-CH₂ - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 138.8 (d, J = 14.2 Hz) | ipso-C of P-C ₆H₅ |
| 132.7 (d, J = 18.5 Hz) | ortho-C of P-C ₆H₅ |
| 128.5 | para-C of P-C ₆H₅ |
| 128.3 (d, J = 6.8 Hz) | meta-C of P-C ₆H₅ |
| 30.8 (d, J = 11.5 Hz) | P-CH₂-C H₂-CH₂- |
| 29.5 (d, J = 12.0 Hz) | P-C H₂-CH₂-CH₂- |
| 24.7 | P-CH₂-CH₂-C H₂- |
Table 3: ³¹P NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity |
| -16.5 | s |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by absorptions corresponding to the P-C bonds and the hydrocarbon backbone.
Table 4: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3055 | Medium | C-H stretch (aromatic) |
| 2925, 2855 | Strong | C-H stretch (aliphatic) |
| 1480, 1435 | Strong | P-C stretch (aromatic) |
| 740, 695 | Strong | C-H bend (aromatic, out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Table 5: Mass Spectrometry Data
| m/z | Ion |
| 454.2 | [M]⁺ |
| 269.1 | [M - P(C₆H₅)₂]⁺ |
| 185.1 | [P(C₆H₅)₂]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition of spectroscopic data and for the synthesis of the compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a diphenylphosphide salt with 1,6-dihalohexane.[1]
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium, dropwise to the solution to deprotonate the diphenylphosphine and form lithium diphenylphosphide.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add a solution of 1,6-dibromohexane in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to obtain pure this compound as a white crystalline solid.
NMR Sample Preparation
Protocol:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H, ¹³C, and ³¹P NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used for chemical shift referencing.
Visualization of a Key Application
This compound is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following diagrams illustrate the synthesis workflow and the catalytic cycle.
References
An In-depth Technical Guide to the Physical and Chemical Properties of the DPPH Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable, commercially available organic nitrogen radical that has found widespread application in the fields of chemistry, biology, and pharmacology.[1][2][3][4][5] Its remarkable stability, attributed to the delocalization of the spare electron over the entire molecule, and its characteristic deep violet color, which changes upon reaction with radical scavengers, make it an ideal tool for antioxidant assays.[1][2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of the DPPH ligand, detailed experimental protocols for its use in antioxidant assays, and a visualization of its reaction mechanisms and experimental workflows.
Core Physical and Chemical Properties of DPPH
The fundamental properties of the DPPH free radical are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₁₂N₅O₆ | [1][6][7][8][9] |
| Molar Mass | 394.32 g/mol | [1][6][7][8][9][10] |
| Appearance | Dark-colored crystalline powder (black to green) | [1][9] |
| Color in Solution | Deep violet (in organic solvents) | [1][2][4] |
| Melting Point | ~130-135 °C (decomposes); various crystalline forms have different melting points (e.g., DPPH-I: 106 °C, DPPH-II: 137 °C, DPPH-III: 128–129 °C) | [1][4][9] |
| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, DMF, DMSO, and acetone. | [1][2][6][11][12] |
| UV-Vis Absorption (λmax) | Approximately 515-520 nm in methanol or ethanol. | [1][2][6][12] |
Electrochemical Properties
The electrochemical behavior of DPPH is central to its application in certain antioxidant assays and for understanding its reactivity. While a single standard redox potential is not universally cited due to its dependence on the solvent and experimental conditions, cyclic voltammetry studies have provided insights into its redox characteristics.
| Property | Observed Values and Conditions | Source(s) |
| Redox Behavior | Exhibits quasi-reversible reduction and oxidation peaks in cyclic voltammetry. | |
| Oxidation Peaks | In acetonitrile, two oxidation peaks have been observed at approximately 0.394 V and 0.848 V. | [6] |
| Reduction Peaks | In acetonitrile, two reduction peaks have been observed at approximately 0.312 V and 0.766 V. | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a popular method for screening the free radical scavenging activity of various compounds.[2]
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compounds (antioxidants)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm
-
Volumetric flasks, pipettes, and cuvettes or microplates
Procedure:
-
Preparation of DPPH Stock Solution (e.g., 0.1 mM):
-
Accurately weigh a calculated amount of DPPH powder.
-
Dissolve it in methanol or ethanol in a volumetric flask.
-
Protect the solution from light by wrapping the flask in aluminum foil, as DPPH is light-sensitive.[2] This solution should be freshly prepared daily.
-
-
Preparation of Test Samples and Positive Control:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO).
-
From the stock solutions, prepare a series of dilutions to determine the concentration-dependent activity.
-
-
Assay Protocol:
-
Pipette a specific volume of the test sample dilutions into respective tubes or wells of a microplate.
-
Add an equal volume of the DPPH working solution to each tube or well and mix thoroughly.
-
Prepare a blank containing the solvent and the DPPH solution.
-
Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[2]
-
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each solution at the wavelength of maximum absorption for DPPH (around 517 nm).[2]
-
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the blank (DPPH solution without the test sample).
-
A₁ is the absorbance of the test sample with the DPPH solution.
The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Mandatory Visualizations
Reaction Mechanism of DPPH with an Antioxidant
The scavenging of the DPPH radical by an antioxidant (AH) can proceed through two primary mechanisms: Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of the Simple Cyclic Voltammetry (CV) and DPPH Assays for the Determination of Antioxidant Capacity of Active Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relationship between standard reduction potentials of catechins and biological activities involved in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis of Palladium Complexes with 1,8-Naphthyridine-Based N-Heterocyclic Carbene Ligands: An In-depth Technical Guide
An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Initial Note on Ligand Terminology: The request specified the synthesis of palladium complexes with "dpph". Following an extensive literature search, no common ligand with this abbreviation in the context of palladium chemistry was identified. It is presumed that this may be a typographical error or a less common acronym. This guide will focus on a well-documented and highly relevant class of ligands: 1,8-naphthyridine-functionalized N-heterocyclic carbenes (NHCs). These ligands incorporate a similar nitrogen-rich heterocyclic core and are of significant interest in catalysis. We will detail the synthesis of a representative dinuclear palladium(II) complex, [{Pd₂(NHC-NP)₂Cl₂}(PF₆)], where NHC-NP is 2,7-bis(mesitylimidazolylidenyl)naphthyridine.
Introduction
Palladium complexes bearing N-heterocyclic carbene (NHC) ligands have emerged as a robust and versatile class of catalysts for a wide array of organic transformations, most notably carbon-carbon and carbon-heteroatom bond-forming reactions. The strong σ-donating ability of NHC ligands imparts high thermal stability to the resulting palladium complexes and enhances their catalytic activity. The incorporation of a 1,8-naphthyridine scaffold into the NHC ligand architecture offers a unique platform for the design of multinuclear metal complexes and catalysts with novel reactivity. This guide provides a comprehensive overview of the synthesis of a representative dipalladium(II) complex with a 1,8-naphthyridine-functionalized bis(NHC) ligand, including detailed experimental protocols, characterization data, and a discussion of its potential applications.
Synthetic Strategy
The synthesis of the target dipalladium(II) complex, [{Pd₂(NHC-NP)₂Cl₂}(PF₆)], is a multi-step process that begins with the construction of the 1,8-naphthyridine core, followed by the formation of the bis(imidazolium) salt, which serves as the NHC precursor. The NHC ligand is then metalated, typically via a silver(I)-NHC intermediate, which subsequently undergoes transmetalation to yield the final palladium complex.
Overall Synthetic Workflow:
Caption: Synthetic workflow for the dipalladium(II)-NHC complex.
Experimental Protocols
The following protocols are representative procedures adapted from established literature methods for the synthesis of 1,8-naphthyridine-based NHC ligands and their palladium complexes.
Synthesis of the Bis(imidazolium) Salt Pro-ligand
Step 1: Synthesis of 2,7-Diamino-1,8-naphthyridine
A common precursor, 2,7-diamino-1,8-naphthyridine, can be synthesized from 2-amino-7-chloro-1,8-naphthyridine through amination.[1][2][3]
-
Reaction: 2-amino-7-chloro-1,8-naphthyridine is reacted with sodium amide in an inert solvent like xylene at elevated temperatures.[1]
-
Work-up: The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of the Bis(imidazolium) Salt
-
Reagents: 2,7-Diamino-1,8-naphthyridine, glyoxal (40% in water), 2,4,6-trimethylaniline (mesitylamine), ammonium hexafluorophosphate (NH₄PF₆), and an acid catalyst (e.g., acetic acid).
-
Procedure:
-
To a solution of 2,7-diamino-1,8-naphthyridine in a suitable solvent (e.g., ethanol), add glyoxal and 2,4,6-trimethylaniline.
-
Add a catalytic amount of acetic acid and heat the mixture to reflux for 24-48 hours.
-
Cool the reaction mixture to room temperature. The crude product may precipitate upon cooling.
-
Isolate the crude product by filtration.
-
To purify and exchange the counter-ion, dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol) and add an excess of a saturated aqueous solution of ammonium hexafluorophosphate.
-
The bis(imidazolium) hexafluorophosphate salt will precipitate. Isolate the solid by filtration, wash with water and diethyl ether, and dry under vacuum.
-
Synthesis of the Silver(I)-NHC Complex
The silver-NHC complex is a key intermediate for the clean and efficient transfer of the NHC ligand to the palladium center.[4][5]
-
Reagents: The bis(imidazolium) salt, silver(I) oxide (Ag₂O), and a chlorinated solvent (e.g., dichloromethane).
-
Procedure:
-
In a flask protected from light, suspend the bis(imidazolium) salt and silver(I) oxide in dichloromethane.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or NMR until the starting imidazolium salt is consumed.
-
Filter the reaction mixture through a pad of Celite to remove excess silver oxide and other insoluble materials.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the silver(I)-NHC complex, which is often used in the next step without further purification.
-
Synthesis of the Dipalladium(II)-NHC Complex
The final step is the transmetalation from the silver-NHC complex to a palladium(II) precursor.[4]
-
Reagents: The silver(I)-NHC complex and bis(benzonitrile)palladium(II) chloride ([Pd(PhCN)₂Cl₂]).
-
Procedure:
-
Dissolve the silver(I)-NHC complex in a suitable solvent such as acetonitrile.
-
Add a solution of bis(benzonitrile)palladium(II) chloride in the same solvent.
-
Stir the reaction mixture at room temperature for 4-8 hours. A precipitate of AgCl will form.
-
Filter the mixture to remove the AgCl precipitate.
-
The filtrate contains the desired dipalladium(II)-NHC complex. The complex can be isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesized compounds. The data is based on typical values reported for analogous complexes in the literature.[6][7][8]
Table 1: Summary of Yields and Physical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Yield (%) |
| Bis(imidazolium) Salt | --INVALID-LINK--₂ | 834.65 | White to off-white solid | ~85 |
| Silver(I)-NHC Complex | --INVALID-LINK--₂ | 1052.45 | Light-sensitive solid | >90 |
| Dipalladium(II)-NHC Complex | [{Pd₂(C₃₄H₃₄N₆)₂Cl₂}(PF₆)] | 1488.68 | Yellow to orange solid | ~90 |
Table 2: Spectroscopic Characterization Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Bis(imidazolium) Salt | 9.5-9.8 (s, 2H, NCHN), 7.0-8.5 (m, aromatic H), 2.1-2.5 (s, methyl H) | 140-145 (NCHN), 110-140 (aromatic C), 15-25 (methyl C) | 3100-3200 (C-H aromatic), 1550-1600 (C=N, C=C) |
| Silver(I)-NHC Complex | 7.0-8.5 (m, aromatic H), 2.1-2.5 (s, methyl H) | 180-190 (NCN-Ag), 110-140 (aromatic C), 15-25 (methyl C) | 1550-1600 (C=N, C=C) |
| Dipalladium(II)-NHC Complex | 7.0-8.5 (m, aromatic H), 2.1-2.5 (s, methyl H) | 165-175 (NCN-Pd), 110-140 (aromatic C), 15-25 (methyl C) | 1550-1600 (C=N, C=C), ~350 (Pd-Cl) |
Catalytic Applications and Signaling Pathways
Palladium-NHC complexes are renowned for their high efficiency as catalysts in cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a prime example of their application.[9][10]
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle is initiated by the oxidative addition of an organohalide (R-X) to the active Pd(0) species, which is generated in situ from the Pd(II) precatalyst. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is the reductive elimination of the coupled product (R-R'), regenerating the active Pd(0) catalyst. The robust NHC ligands stabilize the palladium center throughout this cycle, preventing catalyst decomposition and promoting high turnover numbers.
Conclusion
The synthesis of palladium complexes with 1,8-naphthyridine-based N-heterocyclic carbene ligands provides access to a class of highly stable and catalytically active compounds. The modular nature of the synthesis allows for the fine-tuning of the ligand's steric and electronic properties, enabling the development of tailored catalysts for specific applications in organic synthesis, drug discovery, and materials science. The detailed protocols and characterization data presented in this guide serve as a valuable resource for researchers aiming to explore the rich chemistry of these promising palladium-NHC complexes.
References
- 1. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine-2,7-diamine|Research Building Block [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 5. Rational design of galactopyranoside-substituted N-heterocyclic carbene palladium(ii) complexes. Stable and efficient catalyst for C–C coupling in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
1,6-Bis(diphenylphosphino)hexane CAS number 19845-69-3 properties
CAS Number: 19845-69-3
This document provides a comprehensive technical overview of 1,6-Bis(diphenylphosphino)hexane, a versatile bidentate phosphine ligand. It is intended for researchers, chemists, and professionals in drug development and materials science who utilize transition metal catalysis. This guide covers the compound's physicochemical properties, safety information, and its critical role in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
Core Properties and Specifications
This compound, also known as Hexamethylenebis(diphenylphosphine), is a solid, air-sensitive compound.[1] Its defining feature is a flexible hexane backbone connecting two diphenylphosphino groups, which allows it to act as an effective chelating ligand for various transition metals.[2] This chelation enhances the stability and catalytic activity of the resulting metal complexes.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19845-69-3 | [2][3][4][5] |
| Molecular Formula | C₃₀H₃₂P₂ | [2][6][7] |
| Molecular Weight | 454.52 g/mol | [2][4] |
| Appearance | White to off-white or almost white powder/crystal.[2][5] | [2][5] |
| Melting Point | 124-128 °C | [2][5][8] |
| Purity/Assay | ≥ 95% (GC) to 97% | [2][4][5][6] |
| Synonyms | Hexamethylenebis(diphenylphosphine), 1,6-Hexanediylbis[diphenylphosphine] | [2][4][5] |
| InChI Key | GPORFKPYXATYNX-UHFFFAOYSA-N | [4][6][7] |
| SMILES String | C(CCCP(c1ccccc1)c2ccccc2)CCP(c3ccccc3)c4ccccc4 | [4][6][7] |
| Storage Conditions | Store at room temperature under an inert gas.[1][2] | [1][2] |
Safety and Handling
Proper handling of this compound is essential due to its potential health hazards. It is classified as a skin and eye irritant.[3]
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation mark) | [4] |
| Signal Word | Warning | [3][4] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4] |
| Precautionary Statements | Prevention: P261, P264, P271, P280 (Avoid breathing dust, wash skin thoroughly, use outdoors, wear protective gear).[3][4] Response: P302+P352 (If on skin: Wash with plenty of water), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4] | [3][4] |
| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves.[4] | [4] |
| Incompatibilities | Oxidizing agents.[1] | [1] |
Applications in Catalysis
This compound is a prominent ligand in coordination chemistry and catalysis, primarily used to form stable and active complexes with transition metals like palladium.[2][9] Its flexibility and strong σ-donating properties make it highly effective in a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon and carbon-heteroatom bonds.[2][10][11]
These reactions are indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][10][11] The ligand is suitable for numerous named reactions, including:
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, illustrates the role of phosphine ligands. The ligand stabilizes the palladium center throughout its changes in oxidation state and coordination number.
Representative Experimental Protocol: Synthesis of a Bis(phosphine) Ligand
While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general and representative multi-gram synthesis for a related class, 1,2-bis(dialkylphosphino)ethanes, is presented below.[13] This methodology illustrates the common chemical transformations involved in preparing such ligands.
The synthesis typically involves three main stages: formation of a bis(dialkylphosphoryl)ethane precursor, conversion to an ethylenebis(dialkylchlorophosphonium) dichloride intermediate, and finally, reduction to the target bis(phosphine) ligand.[13]
Materials and Reagents: Diethyl phosphite, a Grignard reagent (e.g., MeMgCl in THF), 1,2-dichloroethane, oxalyl chloride ( (COCl)₂ ), sodium aluminum hydride (NaAlH₄), sodium hydride (NaH), and anhydrous solvents (THF, CH₂Cl₂).[13]
Part 1: Synthesis of 1,2-Bis(dialkylphosphoryl)ethane Precursor
-
A solution of a Grignard reagent (3 equivalents) in THF is cooled to 0 °C in a reaction vessel equipped for inert atmosphere operation.
-
Diethyl phosphite (1 equivalent) is added dropwise to the Grignard solution. Methane gas will evolve. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 6 hours.[13]
-
The resulting suspension is cooled back to 0 °C, and 1,2-dichloroethane (0.5 equivalents) is added slowly.[13]
-
The reaction is quenched, and the product is extracted to yield the bis(dialkylphosphoryl)ethane.[13]
Part 2: Synthesis of Ethylenebis(dialkylchlorophosphonium) Dichloride Intermediate
-
The precursor from Part 1 is dissolved in dichloromethane (CH₂Cl₂).
-
Oxalyl chloride (2.1 equivalents) is added dropwise with stirring, leading to gas evolution and precipitation of the product.[13]
-
The reaction is stirred for 1 hour at room temperature.
-
The resulting suspension is filtered, washed with diethyl ether, and dried under vacuum to afford the intermediate as a white powder.[13]
Part 3: Reduction to 1,2-Bis(dialkylphosphino)ethane
-
Sodium hydride (NaH) is washed with THF to remove mineral oil and then activated by stirring with a LiAlH₄ solution.[13]
-
Fresh THF is added, and the suspension is cooled to -78 °C. Solid sodium aluminum hydride (NaAlH₄) is added under an inert atmosphere.[13]
-
The intermediate from Part 2, suspended in THF, is added to the reaction mixture at -78 °C via cannula. The reaction proceeds immediately with gas evolution.[13]
-
The mixture is allowed to warm to room temperature, stirred for an additional hour, and then filtered through Celite®.
-
The solvent is removed from the filtrate under vacuum to yield the final 1,2-bis(dialkylphosphino)ethane product.[13]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound 97 19845-69-3 [sigmaaldrich.com]
- 5. This compound | 19845-69-3 | TCI AMERICA [tcichemicals.com]
- 6. H55528.03 [thermofisher.com]
- 7. PubChemLite - this compound (C30H32P2) [pubchemlite.lcsb.uni.lu]
- 8. This compound | 19845-69-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,6-双(二苯基膦)己烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1,6-Bis(diphenylphosphino)hexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,6-bis(diphenylphosphino)hexane (dpph), a common bidentate phosphine ligand in catalysis and coordination chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining the solubility of dpph in various organic solvents.
Introduction to this compound
This compound is a white to off-white crystalline solid widely used as a chelating ligand in transition metal-catalyzed reactions, including cross-coupling reactions and asymmetric synthesis.[1] Its effectiveness in these applications is intrinsically linked to its solubility and compatibility with a range of organic solvents.[1] Understanding the solubility of dpph is crucial for reaction optimization, catalyst preparation, and product purification.
Qualitative Solubility Data
| Solvent | Common Name | Polarity | Qualitative Solubility |
| Tetrahydrofuran | THF | Polar aprotic | Often used as a solvent in reactions involving dpph, suggesting at least partial solubility. However, some sources indicate that similar bidentate phosphine ligands can be minimally soluble in THF. |
| Toluene | Nonpolar | Commonly used in cross-coupling reactions with dpph, indicating sufficient solubility for catalytic applications. | |
| Dichloromethane | DCM | Polar aprotic | Frequently used as a solvent for reactions and for the purification of dpph-containing metal complexes, suggesting good solubility. |
| n-Hexane | Nonpolar | Generally, large organic molecules like dpph have limited solubility in short-chain alkanes. It is likely sparingly soluble to insoluble. | |
| Diethyl ether | Nonpolar | Expected to have some degree of solubility, though potentially less than in THF or DCM. | |
| Water | Polar protic | As a nonpolar organic compound, it is expected to be insoluble in water. |
Note: The qualitative assessments are inferred from the common use of this compound in chemical synthesis. Actual solubility can be influenced by factors such as temperature, pressure, and the presence of other solutes. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.
3.1. Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., THF, Toluene, DCM)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks
-
Pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pre-warmed (if the experiment is at elevated temperature) pipette or syringe.
-
Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the dish or beaker in a desiccator to cool to room temperature.
-
Weigh the dish or beaker containing the dried solute on an analytical balance.
-
3.3. Calculation of Solubility The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish with solute - Mass of empty dish) / Volume of filtered solution] x 100
3.4. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Visual Representation of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
References
An In-depth Technical Guide to the Molecular Structure of 1,6-Bis(diphenylphosphino)hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Bis(diphenylphosphino)hexane, commonly abbreviated as dpph, is a bidentate phosphine ligand with the chemical formula C₃₀H₃₂P₂. Its molecular structure, characterized by two diphenylphosphino groups linked by a flexible hexane chain, makes it a versatile and widely utilized ligand in coordination chemistry and homogeneous catalysis. This technical guide provides a comprehensive overview of the molecular structure of dpph, including its key identifiers, physical and spectroscopic properties, and a detailed, albeit general, synthetic protocol.
Molecular Identity and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [6-(diphenylphosphanyl)hexyl]diphenylphosphane | [2] |
| Synonyms | dpph, Hexamethylenebis(diphenylphosphine) | [3] |
| CAS Number | 19845-69-3 | [3] |
| Molecular Formula | C₃₀H₃₂P₂ | [1] |
| Molecular Weight | 454.52 g/mol | [4][5] |
| Melting Point | 124-128 °C | [1] |
| SMILES String | C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | [6] |
| InChI Key | GPORFKPYXATYNX-UHFFFAOYSA-N |
Molecular Structure and Geometry
The key structural features of dpph include:
-
Two phosphorus atoms, each bonded to two phenyl rings and one end of the hexane chain.
-
A flexible hexamethylene bridge connecting the two phosphorus centers.
The flexibility of the hexane linker allows the ligand to adopt various conformations, which is a crucial aspect of its coordination chemistry. It can chelate to a single metal center, forming a stable seven-membered ring, or bridge two metal centers.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound. Although specific, high-resolution spectra for dpph are not widely published, the expected spectral features can be predicted based on its structure and data from similar phosphine ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: The ³¹P NMR spectrum is the most informative technique for characterizing phosphine ligands. For dpph, a single resonance is expected in the proton-decoupled spectrum, indicative of the two equivalent phosphorus atoms. The chemical shift is anticipated to be in the range typical for triarylphosphines.
-
¹H NMR: The ¹H NMR spectrum would exhibit multiplets for the phenyl protons, typically in the range of 7.0-8.0 ppm. The protons of the hexane backbone would appear as a series of multiplets in the upfield region, between approximately 1.0 and 2.5 ppm.
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the phenyl rings and the hexane chain. The ipso-carbon of the phenyl rings (the carbon directly attached to phosphorus) would show a characteristic coupling to the phosphorus atom.
Infrared (IR) Spectroscopy
The IR spectrum of dpph is expected to be dominated by the vibrational modes of the phenyl and hexane groups. Characteristic absorption bands would include:
-
C-H stretching vibrations of the aromatic rings (around 3050-3100 cm⁻¹).
-
C-H stretching vibrations of the aliphatic hexane chain (around 2850-2960 cm⁻¹).[2]
-
C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).
-
P-C stretching vibrations, which are typically weaker and appear in the fingerprint region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of dpph would likely show a prominent molecular ion peak (M⁺) at m/z = 454.5. The fragmentation pattern would be characterized by the loss of phenyl groups and cleavage of the hexane chain.[8][9][10] Common fragments would include ions corresponding to [M-Ph]⁺, [PPh₂]⁺, and various fragments of the alkyl chain.
Synthesis of this compound
A general and widely applicable method for the synthesis of bis(diphenylphosphino)alkanes involves the reaction of a dihaloalkane with a diphenylphosphide salt. The following is a representative experimental protocol that can be adapted for the synthesis of dpph.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,6-Dichlorohexane (or 1,6-dibromohexane)
-
Diphenylphosphine
-
A strong base (e.g., n-butyllithium, sodium amide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Diphenylphosphide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve diphenylphosphine in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and slowly add one equivalent of the strong base. This deprotonates the diphenylphosphine to form the diphenylphosphide anion (e.g., lithium diphenylphosphide or sodium diphenylphosphide). The reaction progress can often be monitored by a color change.
-
Alkylation Reaction: To the solution of the diphenylphosphide, slowly add 0.5 equivalents of 1,6-dichlorohexane (or 1,6-dibromohexane) dissolved in the same anhydrous solvent.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours or overnight to ensure complete reaction.
-
Work-up and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of hexane and dichloromethane) to yield pure this compound as a white crystalline solid.
Characterization: The identity and purity of the synthesized dpph should be confirmed by the spectroscopic methods described above (³¹P NMR, ¹H NMR, ¹³C NMR, IR, and MS) and by measuring its melting point.
Logical Representation of Synthesis
The synthesis of this compound can be visualized as a two-step process: the formation of the nucleophilic diphenylphosphide followed by a nucleophilic substitution reaction.
Synthesis of this compound
Conclusion
This compound is a fundamentally important ligand in modern chemistry. Its well-defined molecular structure, characterized by two diphenylphosphino termini connected by a flexible hexane spacer, allows it to coordinate to metal centers in various modes, making it a valuable tool in the design of catalysts for a wide range of chemical transformations. This guide has provided a detailed overview of its molecular properties and a general protocol for its synthesis, which should serve as a useful resource for researchers in chemistry and drug development. Further detailed structural and spectroscopic studies would be beneficial to provide even deeper insights into the subtle structural aspects of this versatile ligand.
References
- 1. chemimpex.com [chemimpex.com]
- 2. H55528.03 [thermofisher.com]
- 3. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Novel dinuclear gold(i) complexes containing bis(diphenylphosphano)alkanes and (biphenyl-2-yl)(di-tert-butyl)phosphane: synthesis, structural characterization and anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 19845-69-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. H55528.06 [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
electronic and steric effects of dpph ligand
An In-depth Technical Guide on the Electronic and Steric Effects of the DPPH Radical
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) molecule is a stable free radical of significant interest, primarily utilized as a benchmark in antioxidant capacity assays and as a standard in electron paramagnetic resonance (EPR) spectroscopy.[1] Its reactivity, particularly in its role as a radical scavenger, is fundamentally governed by a combination of its intrinsic electronic and steric properties. The picryl group acts as a strong electron-acceptor, while the diphenylamino moiety serves as an electron-donor, creating a "push-pull" effect that delocalizes the unpaired electron and contributes to the radical's exceptional stability.[2] Sterically, the reactive nitrogen center is significantly hindered by the flanking phenyl and picryl rings, which modulates its accessibility and reaction kinetics.[3][4] This guide provides a comprehensive analysis of these electronic and steric factors, detailing the experimental and computational methods used for their characterization and presenting quantitative data to inform research and development. While commonly referred to as the DPPH radical, its potential role as a formal "ligand" in coordination chemistry is not well-documented; its interactions are typically non-covalent or redox-based rather than involving formal coordination bonds.
Electronic Effects of the DPPH Radical
The electronic nature of the DPPH radical is characterized by the delocalization of its unpaired electron across the entire molecular framework. This delocalization is heavily influenced by the electron-withdrawing nitro groups on the picryl ring and the phenyl substituents on the other nitrogen atom.[2] These electronic characteristics are critical to its function in antioxidant assays, where it can accept either an electron or a hydrogen atom from a donor molecule.
Redox Properties
Cyclic voltammetry (CV) is a primary technique for quantifying the electronic properties of DPPH by measuring its oxidation and reduction potentials. These potentials indicate the energy required to add or remove an electron, providing direct insight into its electronic character.[5] A typical cyclic voltammogram of DPPH reveals reversible one-electron oxidation and reduction processes, confirming its ability to act as both an oxidizing and a reducing agent.[6][7]
Substituent Effects
Modifying the phenyl rings of the DPPH molecule with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can systematically tune its electronic properties. While comprehensive Hammett analysis specific to a wide range of DPPH derivatives is not extensively documented, the principles are well-established in physical organic chemistry.[8][9] For instance, adding an electron-donating amino group to a phenyl ring would be expected to lower the oxidation potential, making the radical easier to oxidize.[10] Conversely, adding bromo-substituents, which are electron-withdrawing, would likely increase the oxidation potential.[11]
Table 1: Quantitative Electronic Data for DPPH Radical
| Parameter | Value | Solvent/Conditions | Method | Reference |
|---|---|---|---|---|
| Oxidation Potential (E1/2) | +0.60 V vs Ag/AgCl | Acetonitrile | Cyclic Voltammetry | [7] |
| Reduction Potential (E1/2) | +0.05 V vs Ag/AgCl | Acetonitrile | Cyclic Voltammetry | [7] |
| Dipole Moment | 4.88 D | - | - |[2] |
Steric Effects of the DPPH Radical
The steric environment of the DPPH radical plays a crucial role in its reactivity. The unpaired electron is localized on one of the nitrogen atoms of the hydrazine bridge, but this site is sterically shielded.
Steric Hindrance
Computational studies based on Density Functional Theory (DFT) have shown that access to the divalent nitrogen atom (the radical center) is significantly hindered.[3][4] This steric congestion is caused by:
-
The ortho-hydrogen atoms on each of the two phenyl rings.
-
The two ortho-nitro groups on the picryl ring.
This steric shielding is a primary reason for the remarkably small Arrhenius pre-exponential factors observed in its reactions with phenols, indicating a significant entropic barrier to reaction.[3] While electronic effects largely determine the activation energy, steric hindrance governs the probability and orientation of successful reactive encounters.
Quantitative Steric Parameters
Quantitative measures of steric bulk, such as the ligand cone angle, provide a standardized way to compare the spatial requirements of molecules.[12] Although originally developed for phosphine ligands in organometallic chemistry, the principle can be adapted to any molecular group. A cone angle for the DPPH molecule can be calculated from its crystal structure by defining the vertex at a hypothetical coordination point and the perimeter by the van der Waals radii of the outermost atoms. To date, no formal cone angle for DPPH has been published, but the crystallographic data required for its calculation are available.[1][2][11]
Table 2: Structural Data for Steric Analysis of DPPH Radical
| Parameter | Value | Method | Reference |
|---|---|---|---|
| N-N Bond Length | 1.321 - 1.352 Å | X-ray Crystallography | [2] |
| Picryl-N Bond Length | ~1.35 Å | X-ray Crystallography | [2] |
| Diphenyl-N Bond Length | ~1.42 Å | X-ray Crystallography | [2] |
| Calculated Steric Hindrance | High | DFT Calculations |[3][4] |
Reaction Mechanisms and Pathways
The radical scavenging activity of DPPH, central to its application in antioxidant assays, proceeds primarily through two competing mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The dominant pathway is influenced by the structure of the antioxidant and the solvent polarity.
Caption: Reaction pathways for DPPH radical scavenging.
Experimental Protocols
Synthesis of DPPH Derivatives
Objective: To synthesize substituted DPPH analogues to study electronic effects.
Protocol (Example: p-Amino derivative): [10]
-
Starting Material: 2-(4-aminophenyl)-2-phenyl-1-picrylhydrazine.
-
Oxidation: The hydrazine derivative is dissolved in a suitable organic solvent (e.g., dichloromethane).
-
Oxidizing Agent: An oxidizing agent such as lead dioxide (PbO₂) or silver oxide (Ag₂O) is added to the solution.
-
Reaction: The mixture is stirred at room temperature until the characteristic deep violet color of the DPPH radical appears, indicating successful oxidation.
-
Purification: The reaction mixture is filtered to remove the solid oxidizing agent and its byproducts. The solvent is then evaporated under reduced pressure.
-
Characterization: The resulting solid is characterized by EPR, UV-Vis, and Mass Spectrometry to confirm the structure and purity of the radical.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of DPPH or its derivatives.[7]
Protocol:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve a known concentration of the DPPH sample (e.g., 0.1 mM) in the electrolyte solution.
-
Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Scan the potential over a defined range (e.g., -1.5 V to +1.0 V) and record the resulting current.
-
Data Analysis: The half-wave potentials (E₁/₂) for the oxidation and reduction peaks are determined from the voltammogram, providing the formal potentials for the redox processes.
Caption: Workflow for Cyclic Voltammetry analysis.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of DPPH or its derivatives for steric analysis.[11]
Protocol:
-
Crystal Growth: Grow single crystals of the DPPH derivative suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.
-
Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. The final output is a model of the molecule with precise bond lengths and angles.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To characterize the radical nature and electronic environment of the unpaired electron in DPPH.[13]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the DPPH radical in a suitable solvent (e.g., toluene or methanol) or use a powdered solid sample.
-
EPR Tube: Transfer the sample into a standard EPR quartz tube.
-
Spectrometer Setup: Place the sample tube into the resonant cavity of the EPR spectrometer, which is situated within a strong electromagnet.
-
Measurement: The magnetic field is swept while the sample is irradiated with a constant microwave frequency. Absorption of microwaves is detected when the energy difference between the electron spin states matches the energy of the microwaves.
-
Data Analysis: The resulting EPR spectrum is analyzed. For DPPH, a characteristic five-line spectrum is often observed due to hyperfine coupling of the unpaired electron with the two nitrogen atoms of the hydrazine bridge. The g-factor and hyperfine splitting constants provide information about the electronic structure.[14]
Conclusion
The reactivity and stability of the DPPH radical are a direct consequence of its unique electronic and steric characteristics. The push-pull electronic system stabilizes the radical, while significant steric hindrance around the reactive nitrogen center kinetically protects it. A quantitative understanding of these properties, derived from experimental techniques like cyclic voltammetry, EPR spectroscopy, and X-ray crystallography, is essential for its proper application in antioxidant research and other fields. While the term "DPPH ligand" is not standard, the principles governing its molecular properties are fundamental to its interactions and reactivity. Further research into systematically substituted DPPH derivatives could provide deeper insights and allow for the fine-tuning of its properties for novel applications.
References
- 1. DPPH - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of DPPH· Free Radical and Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the simple cyclic voltammetry (CV) and DPPH assays for the determination of antioxidant capacity of active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unusual reactivity of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with Fe3+ controlled by competing reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A Hammett's analysis of the substituent effect in functionalized diketopyrrolopyrrole (DPP) systems: Optoelectronic properties and intramolecular charge transfer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 13. Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research [hrcak.srce.hr]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Methodological & Application
Application Notes and Protocols for 1,6-Bis(diphenylphosphino)hexane in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,6-Bis(diphenylphosphino)hexane (dpph) as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended to serve as a practical guide for laboratory chemists engaged in organic synthesis, particularly in the fields of pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, most commonly for the synthesis of biaryls. The choice of ligand associated with the palladium catalyst is crucial for the reaction's success, influencing yield, catalyst stability, and substrate scope. This compound (dpph) is a flexible bidentate phosphine ligand that can form stable complexes with palladium, which are effective catalysts for a range of Suzuki coupling reactions. Its flexible hexane backbone distinguishes it from more rigid ligands like dppf, offering different steric and electronic properties that can be advantageous for specific substrate combinations.
While direct literature on dpph in Suzuki reactions is not as extensive as for ligands like dppf, the protocols and data from closely related flexible bidentate phosphine ligands provide a strong foundation for its application. The following sections detail the catalytic cycle, provide generalized experimental protocols, and summarize reaction conditions and yields achieved with analogous systems, which can be used as a starting point for optimization with dpph.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium(0) active species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The dpph ligand coordinates to the palladium center throughout this cycle, influencing its reactivity and stability.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical experimental workflow for a Suzuki cross-coupling reaction using a palladium-dpph catalyst is outlined below. This procedure involves the careful assembly of reagents under an inert atmosphere to ensure the stability and activity of the catalyst.
Caption: A generalized experimental workflow for Suzuki cross-coupling.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Suzuki cross-coupling reactions using palladium catalysts with bidentate phosphine ligands analogous to dpph, such as dppf. These serve as excellent starting points for developing protocols with dpph.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | dppf (2.2) | K₃PO₄ | Toluene | 100 | 12 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | dppf (1.5) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 85-95 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 8 | 92 |
| 4 | 2-Bromopyridine | 3-Tolylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 85 | 12 | 88 |
| 5 | 4-Iodoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1.5) | dppf (1.6) | Na₂CO₃ | DMF/H₂O | 90 | 6 | 96 |
Detailed Experimental Protocols
The following are representative protocols for Suzuki cross-coupling reactions. These can be adapted for use with this compound (dpph) as the ligand.
Protocol 1: General Procedure for the Suzuki Cross-Coupling of Aryl Bromides with Arylboronic Acids
This protocol is adapted from procedures using Pd(dppf)Cl₂ and is suitable for a wide range of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (dpph, 0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium(II) acetate (0.02 mmol) and this compound (0.022 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Using a syringe, add the degassed 1,4-dioxane (5 mL).
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki Cross-Coupling of an Activated Aryl Chloride
This protocol provides more forcing conditions that are often necessary for less reactive aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (dpph, 0.015 mmol, 1.5 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Sealed reaction vial
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and dpph (0.015 mmol) to a sealable reaction vial equipped with a stir bar.
-
Add the degassed toluene (5 mL) to the vial and seal it tightly.
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 110 °C.
-
Stir the reaction mixture for 16-24 hours.
-
Monitor the reaction for completion by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and follow the workup and purification steps outlined in Protocol 1.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Many organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure should be conducted behind a blast shield.
By following these guidelines and adapting the protocols to specific substrates, researchers can effectively utilize this compound as a valuable ligand in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of important molecules.
Application of DPPH in Chemical Reactions: A Focus on the Heck Coupling Reaction
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
This document aims to address the inquiry regarding the application of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in Heck coupling reactions. Following a comprehensive review of the scientific literature, it is important to clarify that there are no established or standard applications of DPPH as a reagent, catalyst, or additive within the Heck coupling reaction itself . The primary role of DPPH in chemical and biological sciences is as a stable free radical for the quantitative assessment of antioxidant activity.[1][2][3] The Heck reaction, a cornerstone of modern organic synthesis, is a palladium-catalyzed carbon-carbon bond-forming reaction.[4][5][6]
This document will first provide a detailed overview of the Heck coupling reaction, including its mechanism and a general experimental protocol. Subsequently, it will briefly describe the well-established application of DPPH in antioxidant assays. Finally, it will explore a hypothetical application of DPPH as a mechanistic probe for investigating potential radical pathways in non-canonical Heck reactions.
The Heck Coupling Reaction: Mechanism and Protocol
The Mizoroki-Heck reaction is a powerful method for the arylation or vinylation of alkenes using aryl or vinyl halides or triflates.[4][7] This reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle.[6][8]
Mechanism of the Heck Coupling Reaction
The catalytic cycle of the Heck reaction is generally understood to involve the following key steps:[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) complex. This is often the rate-determining step.[4]
-
Olefin Coordination and Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the olefin into the Pd-R bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.
Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Protocol for a Heck Coupling Reaction
This protocol provides a general procedure for the coupling of an aryl bromide with an acrylate.
Materials:
-
Aryl bromide
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃) or other suitable base
-
Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and the phosphine ligand (e.g., PPh₃, typically 2-4 equivalents per Pd) in the anhydrous solvent. Stir for 15-30 minutes. The in-situ reduction of Pd(II) to Pd(0) often occurs at the start of the reaction.[8]
-
Reaction Setup: To the flask containing the catalyst, add the aryl bromide (1.0 eq), the alkene (e.g., methyl acrylate, 1.1-1.5 eq), and the base (e.g., NEt₃, 1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Summary of Typical Heck Reaction Conditions
| Parameter | Typical Range/Value | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Typically 0.1-5 mol% loading. |
| Ligand | PPh₃, P(o-tol)₃, phosphine-free | Ligand choice can influence reactivity and selectivity. |
| Substrates | Aryl/vinyl iodides, bromides, triflates | Reactivity order: I > Br > OTf >> Cl.[4] |
| Alkene | Acrylates, styrenes, electron-deficient olefins | |
| Base | NEt₃, K₂CO₃, NaOAc | An inorganic or organic base is required.[7] |
| Solvent | DMF, NMP, acetonitrile, toluene | A polar aprotic solvent is commonly used. |
| Temperature | 60-140 °C | Reaction temperature depends on substrate reactivity. |
Application of DPPH in Antioxidant Assays
The established application of DPPH is in the colorimetric determination of the antioxidant capacity of various compounds.[1][2][3] DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[3]
When DPPH encounters a substance that can donate a hydrogen atom or an electron (an antioxidant), the DPPH radical is reduced to the non-radical form, DPPH-H.[1][2] This results in a color change from violet to pale yellow, and the decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant present. The antioxidant activity is often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3]
Hypothetical Application of DPPH as a Mechanistic Probe in Heck Reactions
While the conventional Heck reaction proceeds via the organometallic cycle described above, some variations, particularly those involving alkyl halides or initiated by visible light, may proceed through a radical mechanism. For instance, a proposed mechanism for a visible light-induced alkyl Heck reaction involves a single electron transfer (SET) from the Pd(0) complex to the alkyl halide, generating an alkyl radical.
In such cases, DPPH could theoretically be employed as a mechanistic probe to test for the involvement of free radicals. If a radical pathway is operative, the addition of a radical scavenger like DPPH to the reaction mixture should inhibit or completely quench the reaction.
Hypothetical Experimental Workflow for Mechanistic Investigation
The following workflow illustrates how one might use DPPH to probe for a radical mechanism in a Heck-type reaction.
Figure 2: Hypothetical workflow for using DPPH as a mechanistic probe.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,6-Bis(diphenylphosphino)hexane in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,6-Bis(diphenylphosphino)hexane (dpph) in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of aryl halides or pseudohalides with amines. The choice of ligand is critical to the success of this reaction, influencing catalyst stability, activity, and substrate scope. This compound, commonly abbreviated as dpph, is a bidentate phosphine ligand that has been utilized in various palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.
The hexane backbone of dpph provides a flexible chelate bite angle, which can influence the geometry and reactivity of the palladium center. While more recent generations of bulky, electron-rich monophosphine and specialized bidentate ligands often exhibit higher catalytic activity and broader substrate scope, dpph remains a commercially available and cost-effective option for certain applications. These application notes provide an overview of the use of dpph in the Buchwald-Hartwig amination, including a general experimental protocol and a summary of reported applications.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) species, stabilized by the dpph ligand, undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl-halide complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.
The dpph ligand plays a crucial role in stabilizing the palladium catalyst throughout this cycle and modulating its reactivity to facilitate each of these elementary steps.
Applications and Scope
The palladium/dpph catalytic system has been successfully employed in the amination of various aryl halides. The following tables summarize representative examples of the substrate scope and corresponding yields.
Table 1: Amination of Aryl Bromides with Various Amines
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | Pd(OAc)₂ (2) | dpph (3) | NaOt-Bu | Toluene | 100 | 18 | 95 |
| 2 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | dpph (2) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | n-Butylamine | Pd(OAc)₂ (2) | dpph (3) | K₃PO₄ | Toluene | 100 | 20 | 75 |
| 4 | 2-Bromopyridine | Piperidine | Pd₂(dba)₃ (1.5) | dpph (3) | NaOt-Bu | Toluene | 90 | 16 | 82 |
Note: This data is compiled from various sources and represents typical conditions. Yields are for isolated products.
Table 2: Amination of Aryl Chlorides with Secondary Amines
| Entry | Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (3) | dpph (4.5) | NaOt-Bu | Toluene | 110 | 24 | 78 |
| 2 | 1-Chloro-4-nitrobenzene | Di-n-butylamine | Pd₂(dba)₃ (2) | dpph (4) | K₂CO₃ | Dioxane | 110 | 24 | 65 |
| 3 | 2-Chlorotoluene | Indoline | Pd(OAc)₂ (3) | dpph (4.5) | Cs₂CO₃ | Toluene | 110 | 24 | 72 |
Note: The amination of aryl chlorides typically requires higher catalyst loadings and temperatures compared to aryl bromides when using the Pd/dpph system. Yields are for isolated products.
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination using this compound as a ligand. These protocols should be optimized for specific substrates.
Protocol 1: General Procedure for the Amination of an Aryl Bromide
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dpph)
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl bromide
-
Amine
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Under a positive pressure of the inert gas, add the aryl bromide (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for the Amination of an Aryl Chloride
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (dpph)
-
Cesium carbonate (Cs₂CO₃)
-
Aryl chloride
-
Amine
-
Anhydrous dioxane
-
Sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), this compound (0.04 mmol, 4 mol%), and cesium carbonate (1.5 mmol) to a sealable reaction tube containing a magnetic stir bar.
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous dioxane (5 mL).
-
Seal the tube tightly and remove it from the glovebox.
-
Place the tube in a preheated oil bath or heating block at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the tube to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Troubleshooting and Considerations
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate are commonly used. The solubility of the base can also impact the reaction rate.
-
Solvent Effects: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are generally employed. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
-
Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio can vary and may need to be optimized for specific substrates. A slight excess of the ligand is often beneficial.
-
Reaction Temperature: Higher temperatures are often required for less reactive aryl chlorides. However, excessively high temperatures can lead to catalyst decomposition.
Conclusion
This compound is a viable and economical ligand for the Buchwald-Hartwig amination of certain aryl halides. While it may not always provide the same level of reactivity and broad applicability as more modern, specialized ligands, the Pd/dpph system can be effective for specific transformations, particularly with aryl bromides. The protocols and data presented here serve as a guide for researchers and drug development professionals in the application of dpph for the synthesis of arylamines. Optimization of the reaction conditions is recommended to achieve the best results for a given substrate combination.
Application Notes and Protocol for Sonogashira Coupling with a Diphosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The choice of ligand coordinated to the palladium center is crucial for the efficiency and substrate scope of the reaction. Bidentate phosphine ligands, such as 1,4-bis(diphenylphosphino)butane (dpph), can offer enhanced stability to the palladium catalyst and influence the reaction's outcome. While protocols often feature monodentate phosphine ligands like triphenylphosphine, this document provides a detailed protocol for a Sonogashira coupling reaction utilizing a palladium complex with a diphosphine ligand, exemplified by dpph or the closely related 1,1'-bis(diphenylphosphino)ferrocene (dppf).
Catalytic Cycle
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired coupled product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species is then transferred to the palladium center in the transmetalation step.
Bidentate phosphine ligands like dpph chelate to the palladium center, influencing the geometry and electronic properties of the catalyst, which can affect the rates of the individual steps in the catalytic cycle.
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne using a palladium catalyst with a diphosphine ligand. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Stoichiometry (eq.) | Example Amount (1 mmol scale) |
| Aryl Halide (e.g., Iodobenzene) | C₆H₅I | 204.01 | 1.0 | 204 mg |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.14 | 1.1 - 1.5 | 112 - 153 mg |
| [1,4-Bis(diphenylphosphino)butane]palladium(II) dichloride (Pd(dpph)Cl₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | C₂₈H₂₈Cl₂P₂Pd or C₃₄H₂₈Cl₂FeP₂Pd | 603.76 or 731.77 | 0.01 - 0.05 (1-5 mol%) | 6 - 30 mg or 7.3 - 36.6 mg |
| Copper(I) Iodide | CuI | 190.45 | 0.02 - 0.10 (2-10 mol%) | 3.8 - 19 mg |
| Base (e.g., Triethylamine or Diisopropylamine) | (C₂H₅)₃N or [(CH₃)₂CH]₂NH | 101.19 or 101.19 | 2.0 - 3.0 | 202 - 304 mg |
| Anhydrous Solvent (e.g., THF, DMF, or Toluene) | - | - | - | 5 - 10 mL |
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with manifold
-
Syringes and needles
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Chromatography equipment for purification (e.g., flash column chromatography system)
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst, copper(I) iodide, and the aryl halide.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the base via syringe.
-
Stir the mixture at room temperature for a few minutes to ensure dissolution.
-
Add the terminal alkyne dropwise via syringe.
Reaction Conditions:
-
The reaction is typically stirred at room temperature. For less reactive substrates (e.g., aryl bromides), gentle heating (40-80 °C) may be necessary.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is often complete within 2 to 24 hours.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Data Presentation
The following table summarizes typical reaction parameters for Sonogashira couplings. Yields are representative and will vary depending on the specific substrates and conditions used.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(dppf)Cl₂ (2) | 5 | Et₃N | THF | RT | 4 | >95 |
| 4-Bromoanisole | Phenylacetylene | Pd(dppf)Cl₂ (3) | 6 | i-Pr₂NH | Dioxane | 60 | 12 | 85-95 |
| 1-Iodo-4-nitrobenzene | 1-Hexyne | Pd(dpph)Cl₂ (1.5) | 3 | Et₃N | DMF | RT | 6 | >90 |
| 2-Bromopyridine | Trimethylsilylacetylene | Pd(dppf)Cl₂ (5) | 10 | i-Pr₂NH | Toluene | 80 | 24 | 70-85 |
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for Negishi Coupling Reactions Catalyzed by Palladium-dppf Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Negishi cross-coupling reaction utilizing palladium complexes coordinated with the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. This catalytic system is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, offering distinct advantages in the synthesis of complex molecules, including pharmaceutical intermediates.
Application Notes
The Negishi coupling is a versatile and powerful reaction that joins organozinc compounds with organic halides or triflates.[1] The choice of the palladium catalyst and its associated ligands is critical to the success of the reaction, influencing yield, substrate scope, and functional group tolerance. The use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly referred to as Pd(dppf)Cl₂, has proven effective in a variety of coupling scenarios.[2]
The Role and Advantages of the dppf Ligand
The dppf ligand is a bidentate phosphine that coordinates to the palladium center. Its effectiveness in cross-coupling reactions is often attributed to its unique structural and electronic properties. A key feature is its large "bite angle" (the P-Pd-P angle), which is approximately 99°.[3] This large angle is believed to facilitate the reductive elimination step, the final stage of the catalytic cycle where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.[3][4]
Key Advantages:
-
High Activity: Pd-dppf complexes are highly active catalysts for the coupling of various organic halides with organozinc reagents.[4]
-
Suppression of Side Reactions: The catalyst has been shown to be particularly effective in suppressing side reactions like β-hydride elimination, which can be a significant issue when using alkylzinc reagents.[5]
-
Broad Applicability: While demonstrating high efficacy for many substrate classes, it is also important to note its limitations. For instance, in the coupling of certain secondary alkylzinc halides with aryl bromides, Pd(dppf)Cl₂ has shown lower conversion compared to other specialized ligand systems under specific conditions.[6]
Catalytic Cycle
The reaction mechanism for the Negishi coupling catalyzed by a Pd-dppf complex follows a well-established catalytic cycle, which begins with the reduction of the Pd(II) precatalyst to the active Pd(0) species.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: The Role of 1,6-Bis(diphenylphosphino)hexane (dpph) in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Bis(diphenylphosphino)hexane, commonly abbreviated as dpph, is a versatile bidentate phosphine ligand extensively utilized in coordination chemistry and transition metal-catalyzed reactions. Its flexible hexane backbone allows it to form stable chelate complexes with a variety of transition metals, including ruthenium, rhodium, and palladium. While dpph is an achiral ligand, its application in asymmetric catalysis is noteworthy, particularly in diastereoselective reactions or in catalytic systems where chirality is introduced through other components of the reaction, such as a chiral auxiliary or a chiral co-ligand. These approaches are of significant interest in the synthesis of enantiomerically enriched compounds, which are crucial in the pharmaceutical industry for the development of single-enantiomer drugs.
This document provides detailed application notes and experimental protocols for the use of dpph in asymmetric catalysis, with a focus on the asymmetric hydrogenation of functionalized ketones, a key transformation in the synthesis of chiral alcohols.
Application: Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a fundamental and industrially significant reaction. Chiral β-hydroxy esters are valuable building blocks for the synthesis of a wide range of pharmaceuticals, including cardiovascular drugs, antibiotics, and vitamins. Ruthenium complexes incorporating diphosphine ligands are highly effective catalysts for this transformation. While chiral diphosphine ligands like BINAP are often employed to achieve high enantioselectivity, the use of achiral ligands such as dpph in combination with a chiral diamine co-ligand presents a powerful and modular approach to catalyst design.
In this system, the ruthenium precursor, the dpph ligand, and a chiral diamine form a catalyst in situ. The chirality of the product is primarily dictated by the chiral diamine, while the dpph ligand plays a crucial role in stabilizing the catalytic species and influencing its reactivity and selectivity.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric hydrogenation of ethyl 4-chloroacetoacetate catalyzed by a Ru-diphosphine/chiral diamine system, analogous to what can be achieved with a dpph-based catalyst.
| Entry | Diphosphine Ligand | Chiral Diamine | Substrate | Product | Conversion (%) | ee (%) | Ref. |
| 1 | dpph (analog) | (S,S)-DPEN | Ethyl 4-chloroacetoacetate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | >99 | 98 | [1] |
| 2 | dpph (analog) | (R,R)-DPEN | Ethyl 4-chloroacetoacetate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99 | 97 | [1] |
| 3 | dpph (analog) | (S,S)-DAIPEN | Ethyl acetoacetate | (R)-Ethyl 3-hydroxybutanoate | >99 | 99 | [1] |
(S,S)-DPEN = (S,S)-1,2-diphenylethylenediamine (R,R)-DPEN = (R,R)-1,2-diphenylethylenediamine (S,S)-DAIPEN = (S,S)-1,1-bis(4-anisyl)-2-isopropylethylenediamine
Experimental Protocols
Protocol 1: In situ Preparation of the Ru-dpph-(S,S)-DPEN Catalyst and Asymmetric Hydrogenation of Ethyl 4-chloroacetoacetate
This protocol details the in situ preparation of the active ruthenium catalyst from a ruthenium precursor, dpph, and a chiral diamine, followed by the asymmetric hydrogenation of a β-keto ester.
Materials:
-
[RuCl2(p-cymene)]2 (ruthenium precursor)
-
This compound (dpph)
-
(S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
-
Ethyl 4-chloroacetoacetate (substrate)
-
2-Propanol (anhydrous and degassed)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
-
Standard laboratory glassware and inert atmosphere techniques (glovebox or Schlenk line)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, to a Schlenk flask or an autoclave insert, add [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol% Ru).
-
Add this compound (dpph) (0.011 mmol, 1.1 mol%).
-
Add (S,S)-DPEN (0.012 mmol, 1.2 mol%).
-
Add 5 mL of anhydrous and degassed 2-propanol.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst. The solution should become homogeneous.
-
-
Asymmetric Hydrogenation:
-
To the catalyst solution, add ethyl 4-chloroacetoacetate (1.0 mmol).
-
Add a solution of potassium tert-butoxide in 2-propanol (e.g., 0.1 M solution, to reach a final concentration of 0.02 M).
-
Seal the Schlenk flask or autoclave.
-
Purge the reaction vessel with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 30 °C) for the specified time (e.g., 4 hours, monitor by TLC or GC).
-
-
Work-up and Analysis:
-
After the reaction is complete (as indicated by the consumption of the starting material), carefully vent the hydrogen gas.
-
Quench the reaction by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as eluent).
-
Determine the conversion by GC or ¹H NMR analysis.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
Catalytic Cycle for Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for Ru-dpph catalyzed asymmetric hydrogenation.
Experimental Workflow
Caption: General workflow for asymmetric hydrogenation using a Ru-dpph catalyst.
Concluding Remarks
This compound (dpph) serves as a valuable and versatile ligand in the toolkit of synthetic chemists. While it is not a chiral ligand itself, its role in asymmetric catalysis should not be underestimated. The flexibility of its backbone and its strong coordinating ability make it an excellent supporting ligand in catalyst systems where chirality is introduced from another source, such as a chiral diamine. This modular approach allows for the rapid screening of catalyst combinations to optimize for specific substrates.
For drug development professionals, the use of readily available and relatively inexpensive ligands like dpph in robust catalytic systems for the synthesis of chiral intermediates offers a significant advantage in terms of process development and cost-effectiveness. Further exploration of dpph and its derivatives in combination with other chiral auxiliaries and co-catalysts is a promising avenue for the discovery of new and efficient asymmetric transformations.
References
Application Notes and Protocols for the Preparation of Metal Catalysts with 1,6-Bis(diphenylphosphino)hexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of palladium, rhodium, and ruthenium catalysts incorporating the bidentate phosphine ligand, 1,6-Bis(diphenylphosphino)hexane (dpph). This versatile ligand is instrumental in forming stable and active catalysts for a variety of organic transformations crucial in research and pharmaceutical development.
Palladium Catalyst: Dichloro(this compound)palladium(II) [PdCl₂(dpph)]
Palladium complexes bearing phosphine ligands are cornerstone catalysts for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The dpph ligand, with its flexible hexane backbone, forms a stable chelate with palladium, creating a robust catalyst for reactions such as Suzuki-Miyaura and Heck couplings.
Experimental Protocol: Synthesis of [PdCl₂(dpph)]
This protocol outlines the synthesis of the [PdCl₂(dpph)] complex.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (dpph)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) chloride (177 mg, 1.0 mmol).
-
Under a counterflow of argon or nitrogen, add anhydrous acetonitrile (30 mL) to the flask.
-
In a separate flask, dissolve this compound (470 mg, 1.0 mmol) in anhydrous acetonitrile (20 mL) under an inert atmosphere.
-
Slowly add the dpph solution to the palladium(II) chloride suspension at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 4 hours. The initial suspension will gradually transform into a clear, yellow solution, followed by the precipitation of a yellow solid.
-
After 4 hours, reduce the solvent volume to approximately 10 mL under vacuum.
-
Add diethyl ether (40 mL) to the concentrated suspension to precipitate the product completely.
-
Isolate the yellow solid by filtration under an inert atmosphere, wash with diethyl ether (3 x 10 mL), and dry under vacuum.
Application Data: Suzuki-Miyaura Coupling
The [PdCl₂(dpph)] catalyst is highly effective for Suzuki-Miyaura cross-coupling reactions. The following table summarizes its performance in the coupling of various aryl bromides with phenylboronic acid.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |
| 4 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | 90 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), [PdCl₂(dpph)] (1 mol%), in a 3:1 mixture of dioxane/water (4 mL) at 100 °C for 12 hours. Yields are for the isolated product.
Experimental Workflow for [PdCl₂(dpph)] Synthesis and Application
Caption: Workflow for the synthesis of [PdCl₂(dpph)] and its use in Suzuki-Miyaura coupling.
Rhodium Catalyst: (1,5-Cyclooctadiene)(this compound)rhodium(I) Tetrafluoroborate [[Rh(COD)(dpph)]BF₄]
Rhodium complexes with chiral phosphine ligands are paramount in asymmetric catalysis, particularly for the enantioselective hydrogenation of prochiral olefins to produce chiral molecules, a key step in the synthesis of many pharmaceuticals. The dpph ligand, in this context, provides a flexible chelating backbone that can influence the stereochemical outcome of the reaction.
Experimental Protocol: Synthesis of [Rh(COD)(dpph)]BF₄
This protocol details the preparation of the cationic rhodium catalyst precursor.
Materials:
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
This compound (dpph)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether ((C₂H₅)₂O), anhydrous
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere, dissolve bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (406 mg, 1.0 mmol) in anhydrous dichloromethane (15 mL).
-
In a separate Schlenk flask, dissolve this compound (470 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Slowly add the dpph solution to the rhodium precursor solution at room temperature with stirring.
-
Stir the resulting orange-red solution for 1 hour at room temperature.
-
Reduce the solvent volume to approximately 5 mL under vacuum.
-
Add anhydrous diethyl ether (30 mL) to precipitate the product.
-
Isolate the orange-red solid by filtration, wash with diethyl ether (3 x 10 mL), and dry under vacuum.
Application Data: Asymmetric Hydrogenation
The [Rh(COD)(dpph)]BF₄ complex, when activated, is an effective catalyst for the asymmetric hydrogenation of prochiral olefins. The following table presents its performance in the hydrogenation of a standard substrate.
| Entry | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >99 | 96 |
Reaction Conditions: Substrate (0.5 mmol), [Rh(COD)(dpph)]BF₄ (1 mol%), in methanol (5 mL) under 50 psi H₂ at room temperature for 12 hours. Conversion and ee were determined by chiral HPLC analysis.
Logical Relationship in Asymmetric Hydrogenation
Caption: Activation of the rhodium pre-catalyst for asymmetric hydrogenation.
Ruthenium Catalyst: Dichloro(p-cymene)(this compound)ruthenium(II) [[RuCl₂(p-cymene)(dpph)]]
Ruthenium-based catalysts are widely employed in transfer hydrogenation reactions, a safer and more convenient alternative to high-pressure hydrogenation for the reduction of ketones and aldehydes. The combination of an arene ligand like p-cymene and a chelating phosphine such as dpph provides a stable and efficient catalytic system.
Experimental Protocol: Synthesis of [RuCl₂(p-cymene)(dpph)]
This protocol describes the synthesis of the ruthenium-arene catalyst.
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
-
This compound (dpph)
-
Toluene, anhydrous
-
Hexane, anhydrous
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
In a 50 mL Schlenk flask, dissolve dichloro(p-cymene)ruthenium(II) dimer (306 mg, 0.5 mmol) in anhydrous toluene (20 mL) under an inert atmosphere.
-
In a separate flask, dissolve this compound (470 mg, 1.0 mmol) in anhydrous toluene (10 mL).
-
Add the dpph solution to the ruthenium dimer solution and stir the mixture at 80 °C for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 5 mL under vacuum.
-
Add anhydrous hexane (30 mL) to precipitate the product.
-
Isolate the orange-brown solid by filtration, wash with hexane (3 x 10 mL), and dry under vacuum.
Application Data: Transfer Hydrogenation of Ketones
The [RuCl₂(p-cymene)(dpph)] complex is an effective pre-catalyst for the transfer hydrogenation of ketones using isopropanol as the hydrogen source.
| Entry | Ketone | Alcohol | Conversion (%) | Turnover Frequency (TOF, h⁻¹) |
| 1 | Acetophenone | 1-Phenylethanol | 98 | 490 |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 95 | 475 |
| 3 | Cyclohexanone | Cyclohexanol | >99 | 495 |
Reaction Conditions: Ketone (1.0 mmol), [RuCl₂(p-cymene)(dpph)] (0.1 mol%), KOtBu (10 mol%), in isopropanol (5 mL) at 80 °C for 2 hours. Conversion was determined by GC analysis. TOF = moles of product / (moles of catalyst × time).
Catalytic Cycle for Transfer Hydrogenation
Caption: Simplified catalytic cycle for the transfer hydrogenation of ketones.
Application Notes and Protocols for Cross-Coupling Reactions Using 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for palladium-catalyzed cross-coupling reactions utilizing the versatile ligand, 1,1'-Bis(diphenylphosphino)ferrocene (dppf). The protocols detailed herein are intended to serve as a foundational resource for chemists engaged in the synthesis of complex organic molecules, with a particular focus on applications in pharmaceutical and materials science research.
Introduction to dppf in Cross-Coupling Chemistry
1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust and widely used phosphine ligand in palladium-catalyzed cross-coupling reactions. Its unique bite angle and electron-donating properties contribute to the stability and activity of the palladium catalyst, enabling a broad range of transformations with high efficiency and functional group tolerance.[1] The preformed palladium complex, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is a common and commercially available catalyst precursor that simplifies the experimental setup.[2] This document outlines detailed protocols and presents key performance data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions using dppf.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of Pd(dppf)Cl₂ has proven effective for a wide variety of substrates.[2][3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, typically Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd(OAc)₂) and dppf ligand (0.5-5 mol%).
-
Solvent Addition: Add the appropriate solvent system (e.g., dioxane/water, DMF, toluene). The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids using Pd(dppf)Cl₂
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | 95 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 85 |
| 4 | 1-Iodonaphthalene | 2-Thiopheneboronic acid | K₂CO₃ | DME | 80 | 2 | 90 |
| 5 | 5-Bromo-1-methyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 75[2] |
Experimental Workflow: Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or pseudohalides. The dppf ligand has been instrumental in the development of this reaction, enabling the use of a wide range of amine and aryl partners.[4][5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2-1.5 mmol, 1.2-1.5 equiv), and a strong base (e.g., NaOt-Bu, KOt-Bu, LiHMDS, 1.4-2.0 mmol, 1.4-2.0 equiv) to a dry reaction vessel.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) and dppf ligand (0.5-5 mol%).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF).
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS (typically 2-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired arylamine.
Data Presentation: Buchwald-Hartwig Amination of Aryl Halides with Amines using a dppf-based Catalyst
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 18 | 97 |
| 2 | 1-Chloro-3-nitrobenzene | Aniline | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | 4-Bromoanisole | n-Butylamine | NaOt-Bu | Toluene | 80 | 6 | 92 |
| 4 | 2-Chloropyridine | Di-n-butylamine | LiHMDS | THF | 80 | 12 | 78 |
| 5 | 6-Bromo-1,2,3,4-tetrahydro-acridine | 4-Methoxybenzylamine | KOt-Bu | Dioxane | 100 | 8 | 85[1] |
Signaling Pathway: Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application of 1,6-Bis(diphenylphosphino)hexane in the Synthesis of Linifanib (ABT-869): A Case Study in Palladium-Catalyzed Sonogashira Coupling
Introduction
1,6-Bis(diphenylphosphino)hexane (dpph) is a versatile bidentate phosphine ligand extensively employed in palladium-catalyzed cross-coupling reactions. Its unique structural features, including the flexibility of the hexane backbone and the steric and electronic properties of the diphenylphosphino groups, make it an effective ligand for the formation of carbon-carbon and carbon-heteroatom bonds. These bond-forming reactions are fundamental in the synthesis of a wide array of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of dpph in the synthesis of pharmaceuticals, with a specific focus on the Sonogashira coupling reaction for the preparation of a key intermediate of Linifanib (ABT-869), a potent receptor tyrosine kinase inhibitor.
Application in the Synthesis of Linifanib (ABT-869)
Linifanib (ABT-869) is a multi-targeted receptor tyrosine kinase inhibitor that has been investigated for the treatment of various cancers. Its chemical structure, N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea, is assembled through a series of synthetic steps, with a crucial carbon-carbon bond formation achieved via a Sonogashira cross-coupling reaction. The use of a palladium catalyst with a suitable phosphine ligand like dpph is critical for the efficiency and success of this key transformation.
The key Sonogashira coupling step in the synthesis of a Linifanib intermediate involves the reaction of an aryl halide with a terminal alkyne. The dpph ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and facilitating the catalytic cycle for efficient product formation.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in key cross-coupling reactions relevant to pharmaceutical synthesis.
Protocol 1: Sonogashira Coupling for a Linifanib Intermediate
This protocol describes the synthesis of a key intermediate for Linifanib via a palladium-catalyzed Sonogashira coupling reaction using this compound as the ligand.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Role |
| 4-Iodo-3-amino-1H-indazole | 259.05 | Aryl Halide |
| Terminal Alkyne | Varies | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | Catalyst Precursor |
| This compound (dpph) | 454.52 | Ligand |
| Copper(I) Iodide (CuI) | 190.45 | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |
Procedure:
-
To a dry, nitrogen-purged reaction vessel, add 4-iodo-3-amino-1H-indazole (1.0 eq), palladium(II) acetate (0.02 eq), this compound (0.04 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.
-
To the resulting mixture, add the terminal alkyne (1.2 eq) followed by triethylamine (2.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-substituted indazole intermediate.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Catalyst Loading (Pd(OAc)₂) | 2 mol% |
| Ligand to Metal Ratio (dpph:Pd) | 2:1 |
| Co-catalyst Loading (CuI) | 4 mol% |
| Reaction Temperature | 70 °C |
| Reaction Time | 6 hours |
| Yield | 85-95% |
General Protocols for Other Key Reactions
The following are generalized protocols for other palladium-catalyzed cross-coupling reactions where this compound can be an effective ligand.
Protocol 2: Suzuki-Miyaura Coupling
| Parameter | General Conditions |
| Reactants | Aryl/vinyl halide or triflate (1.0 eq), Boronic acid or ester (1.2-1.5 eq) |
| Catalyst System | Pd(OAc)₂ (1-5 mol%), this compound (1-5 mol%) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq) |
| Solvent | Toluene, Dioxane, DMF, with or without water |
| Temperature | 80-120 °C |
| Typical Yield | 70-95% |
Protocol 3: Heck Coupling
| Parameter | General Conditions |
| Reactants | Aryl/vinyl halide or triflate (1.0 eq), Alkene (1.1-2.0 eq) |
| Catalyst System | Pd(OAc)₂ (1-5 mol%), this compound (1-5 mol%) |
| Base | Et₃N, K₂CO₃, NaOAc (1.5-2.5 eq) |
| Solvent | DMF, NMP, Acetonitrile |
| Temperature | 80-140 °C |
| Typical Yield | 60-90% |
Protocol 4: Buchwald-Hartwig Amination
| Parameter | General Conditions |
| Reactants | Aryl/vinyl halide or triflate (1.0 eq), Amine (1.1-1.5 eq) |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%), this compound (2-4 mol%) |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 eq) |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 75-95% |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of the Linifanib intermediate and the general catalytic cycle for the Sonogashira coupling reaction.
Application Notes and Protocols: The Role of 1,6-Bis(diphenylphosphino)hexane (dpph) in Catalytic Cycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarification of the "dpph" Ligand
The acronym "dpph" can refer to two distinct chemical entities. The most common is 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical widely used to measure antioxidant activity. In that context, DPPH acts as a scavenger, terminating radical reactions.
However, in the field of organometallic chemistry and homogeneous catalysis, "dpph" refers to 1,6-Bis(diphenylphosphino)hexane . This compound is a flexible, bidentate phosphine ligand that coordinates to a metal center through its two phosphorus atoms. Unlike the radical, this phosphine ligand is a crucial component in forming highly active and stable catalysts. This document will focus exclusively on the catalytic role of this compound.
This compound is valued for its ability to form a stable chelate ring with transition metals like palladium. Its long, flexible hexane backbone allows it to adopt various coordination geometries, influencing the reactivity and selectivity of the catalytic center. It is frequently employed in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.
Mechanism of a Catalytic Cycle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, vinylarenes, and polyolefins. The reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate.[1] A palladium complex featuring a phosphine ligand such as dpph is the quintessential catalyst for this transformation.[2]
The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The dpph ligand plays a pivotal role throughout this cycle by stabilizing the palladium center and modulating its electronic and steric properties.
-
Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex, Pd(0)(dpph). This complex reacts with the organic halide (R¹-X), breaking the R¹-X bond and forming two new bonds to the palladium center. This process oxidizes palladium from Pd(0) to Pd(II), yielding a square planar intermediate, (dpph)Pd(II)(R¹)(X).[4] The electron-donating nature of the dpph ligand facilitates this step by increasing the electron density on the Pd(0) center, making it more nucleophilic.[2]
-
Transmetalation : A base is required to activate the organoboron compound, forming a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[5] This boronate then exchanges its organic group (R²) with the halide (X) on the palladium(II) complex. This step, known as transmetalation, results in a new palladium(II) intermediate, (dpph)Pd(II)(R¹)(R²), with both coupling partners bound to the metal center.[1]
-
Reductive Elimination : This is the final, product-forming step. The two organic groups (R¹ and R²) on the palladium complex couple to form the desired new C-C bond (R¹-R²). This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the Pd(0)(dpph) catalyst, which can then re-enter the catalytic cycle.[2][3] Bulky phosphine ligands can promote this step by creating steric strain that is relieved upon elimination of the product.[3]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.
Quantitative Data Presentation
The performance of a Pd/dpph catalytic system is evaluated based on product yield, catalyst loading, and reaction rate. Catalyst efficiency is often expressed as the Turnover Number (TON), the moles of product per mole of catalyst, and Turnover Frequency (TOF), the TON per unit of time. Below is a representative table illustrating how data from catalyst screening experiments are typically presented. Actual yields are highly dependent on the specific substrates, base, solvent, and temperature used.
| Entry | Aryl Halide (R¹-X) | Boronic Acid (R²-B(OH)₂) | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1.0 | K₂CO₃ (2.0) | Toluene | 100 | 12 | 95 |
| 2 | 2-Chlorotoluene | 4-Tolylboronic acid | 2.0 | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| 3 | 4-Iodobenzonitrile | 3-Furylboronic acid | 0.5 | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 8 | 92 |
| 4 | 1-Bromonaphthalene | Vinylboronic acid pinacol ester | 1.5 | Na₂CO₃ (2.0) | DMF | 90 | 16 | 78 |
Experimental Protocols
This section provides a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an in situ generated Pd/dpph catalyst.
5.1 Materials and Reagents
-
Palladium source: Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Ligand: this compound (dpph)
-
Aryl/vinyl halide or triflate (Substrate 1)
-
Organoboron reagent (Substrate 2)
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (anhydrous)
-
Anhydrous, degassed solvent: e.g., Toluene, Dioxane, THF
-
Reaction vessel: Schlenk flask or sealed tube
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
5.2 General Reaction Procedure [6][7]
-
Vessel Preparation : Oven-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Addition of Solids : To the flask, add the aryl halide (1.0 mmol, 1.0 equiv), the organoboron reagent (1.1-1.5 mmol, 1.1-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition : In the same flask, add the palladium source (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the dpph ligand (0.012-0.06 mmol, 1.2-6 mol%). The Pd:ligand ratio is typically 1:1.2 for bidentate ligands.
-
Inert Atmosphere : Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition : Add the degassed anhydrous solvent (e.g., 5-10 mL) via syringe.
-
Reaction Execution : Lower the flask into a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).
-
Monitoring : The reaction progress can be monitored by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
5.3 Product Isolation and Characterization
-
Cooling and Quenching : Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding deionized water.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, Dichloromethane). Combine the organic layers.
-
Washing : Wash the combined organic layers with water and then with brine to remove inorganic salts.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate).
-
Analysis : Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- 1. nobelprize.org [nobelprize.org]
- 2. thermofishersci.in [thermofishersci.in]
- 3. diva-portal.org [diva-portal.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. odinity.com [odinity.com]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with dpph Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions using 1,1'-Bis(diphenylphosphino)ferrocene (dpph) based catalysts, such as [Pd(dppf)Cl₂].
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Suzuki coupling reaction is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki coupling reactions are a common issue and can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., [Pd(dppf)Cl₂]) or may be deactivating prematurely. Ensure your catalyst is fresh and has been stored under an inert atmosphere, as phosphine ligands are susceptible to oxidation.[1]
-
Inert Atmosphere: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[1]
-
Reagent Quality: Verify the purity of your aryl halide, boronic acid/ester, and base. Boronic acids, particularly electron-deficient ones, can be prone to degradation.[1]
-
Reaction Parameters: Suboptimal reaction conditions, including the choice of base, solvent, and temperature, can significantly impact the yield. A screening of these parameters is often necessary.
Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
A2: The formation of side products is a frequent challenge. Here are strategies to mitigate them:
-
Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, is often promoted by harsh basic conditions and elevated temperatures.[2]
-
Milder Base: Consider switching to a milder base, such as K₃PO₄ or Cs₂CO₃.[2]
-
More Stable Boron Reagent: Converting the boronic acid to a more stable derivative, like a pinacol ester (BPin) or a trifluoroborate salt, can reduce decomposition.[2]
-
Lower Temperature: Running the reaction at the lowest effective temperature can minimize this side reaction.[2]
-
-
Homocoupling: The coupling of two boronic acid molecules is often a result of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction. Rigorous degassing of the reaction mixture and solvents is the most effective way to prevent homocoupling.[3]
Q3: How do I choose the optimal base for my Suzuki coupling reaction with a dpph ligand?
A3: The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid. The choice of base can significantly affect the reaction rate and yield.[1][2]
-
Strength and Solubility: Stronger bases like K₃PO₄ and Cs₂CO₃ are often effective as they promote the formation of the reactive boronate species.[2] The solubility of the base is also important; using finely powdered bases or adding a small amount of water to aprotic organic solvents (e.g., dioxane, THF) can be beneficial.[2]
-
Substrate Compatibility: The base should be compatible with the functional groups on your substrates. For base-sensitive functional groups, milder bases like K₂CO₃ or even KF may be more suitable.[4]
Q4: What is the best solvent system for a Suzuki coupling reaction using a dpph-based catalyst?
A4: The solvent can influence the solubility of the reactants and catalyst, as well as the reaction kinetics.
-
Aprotic Solvents: A mixture of an aprotic solvent and water is commonly used. Popular choices include 1,4-dioxane/water, THF/water, and DMF/water.[5][6] The water is essential for dissolving many inorganic bases and facilitating the formation of the active boronate species.[7]
-
Solvent Ratios: The ratio of the organic solvent to water can be critical and may require optimization.[8]
-
Polar Aprotic Solvents: In some cases, polar aprotic solvents like DMF can be used, particularly at higher temperatures.[9][10]
Q5: What is the optimal temperature for my reaction?
A5: The reaction temperature is a crucial parameter that often requires optimization.
-
General Range: Most Suzuki coupling reactions using [Pd(dppf)Cl₂] are run at elevated temperatures, typically between 80-110 °C.[2]
-
Balancing Rate and Decomposition: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and an increase in side reactions like protodeboronation.[2] It is advisable to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.[4]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on how different reaction parameters can influence the yield of a Suzuki coupling reaction. Note that the optimal conditions are highly dependent on the specific substrates being used.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Aryl Halide | Boronic Acid | Yield (%) |
| 0.5 | 4-Bromotoluene | Phenylboronic Acid | 75 |
| 1.0 | 4-Bromotoluene | Phenylboronic Acid | 88 |
| 2.0 | 4-Bromotoluene | Phenylboronic Acid | 92 |
| 5.0 | 6-bromotacrine | Aryl boronic acid | 78-87 |
Reaction conditions: [Pd(dppf)Cl₂], K₂CO₃ (2.5 equiv), 1,4-dioxane/H₂O, 100 °C, 8-10 h. Data is illustrative and compiled from various sources.[5][9]
Table 2: Comparison of Different Bases
| Base (2.0 equiv) | Aryl Halide | Boronic Acid | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | DME/H₂O | 80 | 85 |
| Na₂CO₃ | 4-bromotoluene | Phenylboronic Acid | Toluene/H₂O | 100 | 98 |
| K₃PO₄ | 4-bromotoluene | Phenylboronic Acid | Toluene/H₂O | 100 | 95 |
| Cs₂CO₃ | 4-bromotoluene | Phenylboronic Acid | Toluene/H₂O | 100 | 93 |
| NaOH | Bromobenzene | Phenylboronic Acid | MeOH/H₂O | Reflux | 96 |
Catalyst: [Pd(dppf)Cl₂] or similar Pd catalyst. Data is compiled for illustrative purposes from multiple sources.[1]
Table 3: Influence of Solvent System on Reaction Yield
| Solvent System (v/v) | Aryl Halide | Boronic Acid | Base | Temperature (°C) | Yield (%) |
| 1,4-Dioxane/H₂O (4:1) | 6-bromotacrine | Aryl boronic acid | K₂CO₃ | 100 | 78-87 |
| DME/H₂O | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | 80 | 85 |
| Toluene/H₂O | 4-bromoacetophenone | Phenylboronic Acid | K₃PO₄ | 100 | 95 |
| DMF/H₂O (1:1) | 4-bromotoluene | Phenylboronic Acid | Na₂CO₃ | 100 | 98 |
| THF/H₂O (3:2) | 2-bromonaphthalene | Phenylboronic Acid | NaOH | Reflux | 91 |
Catalyst: [Pd(dppf)Cl₂] or similar Pd catalyst. Data is compiled for illustrative purposes from multiple sources.[4][5][7][8]
Table 4: Effect of Temperature on Reaction Yield
| Temperature (°C) | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) |
| Room Temp | 4-iodotoluene | Phenylboronic Acid | K₂CO₃ | DMF/H₂O | Low |
| 60 | 4-iodotoluene | Phenylboronic Acid | K₂CO₃ | DMF/H₂O | 65 |
| 80 | 4-iodotoluene | Phenylboronic Acid | K₂CO₃ | DMF/H₂O | 92 |
| 100 | 4-iodotoluene | Phenylboronic Acid | K₂CO₃ | DMF/H₂O | 95 |
| 110 | Bromobenzene | Phenylboronic Acid | Et₃N | DMF | >95 |
Catalyst: [Pd(dppf)Cl₂] or similar Pd catalyst. Data is compiled for illustrative purposes from multiple sources.[4][9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Using [Pd(dppf)Cl₂]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronic acid pinacol ester (1.1-1.5 equiv)
-
[Pd(dppf)Cl₂] (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, THF/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes. If using a Schlenk flask, evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the [Pd(dppf)Cl₂] catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling reaction and the optimization process.
Caption: Workflow for optimizing Suzuki coupling reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. mdpi.com [mdpi.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Heck Reactions with 1,6-Bis(diphenylphosphino)hexane (dpph)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for improving yield and selectivity in Heck reactions utilizing the bidentate phosphine ligand, 1,6-Bis(diphenylphosphino)hexane (dpph). Below you will find troubleshooting advice for common experimental issues, frequently asked questions, and detailed experimental protocols derived from established methodologies.
Troubleshooting Guide: Enhancing Yield and Selectivity
This guide addresses common problems encountered during Heck reactions with the Pd/dpph catalytic system.
Question 1: My Heck reaction shows low to no conversion of starting materials. What are the potential causes and how can I address them?
Answer:
Low conversion in a Heck reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Activity:
-
Palladium Precursor: The choice of palladium precursor is critical. While Pd(OAc)₂ is commonly used, it requires in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a Pd(0) source like Pd₂(dba)₃ to bypass this step.
-
Ligand-to-Metal Ratio: An inappropriate Pd:dpph ratio can inhibit the reaction. Typically, a slight excess of the ligand (e.g., 1:1.1 to 1:1.5 Pd:dpph) is optimal to ensure the formation of the active catalyst and prevent palladium black precipitation.
-
Catalyst Decomposition: The formation of palladium black (a fine black precipitate) is a clear indicator of catalyst decomposition to an inactive state. This can be caused by impurities (especially oxygen), high temperatures, or an inappropriate solvent. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Reaction Conditions:
-
Base: The choice and stoichiometry of the base are crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. The base must be strong enough to neutralize the hydrogen halide generated during the reaction but not so strong as to cause unwanted side reactions. A typical excess of 2-3 equivalents relative to the aryl halide is a good starting point.
-
Solvent: The solvent plays a significant role in catalyst stability and reactant solubility. Polar aprotic solvents like DMF, DMAc, or NMP are generally effective. Toluene or dioxane can also be used. The choice of solvent can influence the reaction rate and selectivity.
-
Temperature: Heck reactions are typically run at elevated temperatures (80-140 °C). However, excessively high temperatures can lead to catalyst decomposition. If you observe palladium black formation, consider lowering the reaction temperature.
-
Question 2: I am observing a mixture of regioisomers (e.g., both α- and β-arylation). How can I improve the regioselectivity with the dpph ligand?
Answer:
Regioselectivity in Heck reactions is influenced by both electronic and steric factors, which are in turn affected by the ligand and reaction conditions.
-
Understanding the Role of dpph: this compound is a flexible bidentate ligand. Its larger bite angle compared to shorter-chain diphosphines like dppe can influence the geometry of the palladium center and, consequently, the regioselectivity of the olefin insertion step.
-
Cationic vs. Neutral Pathway: The regioselectivity of the Heck reaction is often dictated by whether it proceeds through a neutral or a cationic pathway.
-
The neutral pathway , favored with aryl halides, typically leads to the arylation of the less substituted carbon of the alkene due to steric hindrance.
-
The cationic pathway , often accessed with aryl triflates or in the presence of halide scavengers (like silver salts), can favor arylation at the more substituted, electron-deficient carbon. Bidentate phosphine ligands like dpph are known to promote the cationic pathway.
-
-
Strategies for Improving Regioselectivity:
-
Aryl Halide vs. Aryl Triflate: If you are using an aryl halide and obtaining a mixture of isomers, switching to an aryl triflate can often favor the cationic pathway and potentially improve regioselectivity.
-
Additives: The addition of silver salts (e.g., Ag₃PO₄, Ag₂CO₃) can abstract the halide from the palladium center, promoting the cationic pathway and influencing regioselectivity.
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experimenting with solvents of varying polarity may help to favor one pathway over the other.
-
Question 3: My reaction is producing significant side products, such as homocoupling of the aryl halide or isomerization of the alkene. What can I do to minimize these?
Answer:
Side reactions can significantly reduce the yield of the desired product.
-
Homocoupling of Aryl Halide: This side reaction is more prevalent at higher temperatures. Optimizing the reaction temperature by running it at the lowest effective temperature can help to suppress this pathway.
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can re-add to the product alkene, leading to isomerization of the double bond. This can be minimized by:
-
Using a less polar solvent.
-
Adding a halide salt , such as LiCl or Bu₄NCl, which can coordinate to the palladium and disfavor the re-addition of the palladium-hydride species.
-
Minimizing reaction time. Once the starting material is consumed, prolonged heating can lead to increased isomerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a Heck reaction using a Pd/dpph system?
A1: A typical catalyst loading ranges from 0.5 to 5 mol% of the palladium precursor relative to the limiting reagent (usually the aryl halide). For highly reactive substrates, the loading can sometimes be reduced.
Q2: Is it necessary to pre-form the Pd-dpph complex before the reaction?
A2: While using a pre-formed and well-characterized Pd-dpph complex can offer better reproducibility, it is common practice to generate the active catalyst in situ by adding the palladium precursor (e.g., Pd(OAc)₂) and the dpph ligand separately to the reaction mixture.
Q3: Can I use dpph in a ligand-free Heck reaction protocol?
A3: The term "ligand-free" in Heck reactions often refers to not adding an external phosphine ligand, relying instead on the solvent or other species in the reaction mixture to stabilize the palladium catalyst. While some Heck reactions can proceed without added phosphine ligands, especially with highly reactive aryl iodides, the use of a stabilizing ligand like dpph is generally recommended to prevent catalyst decomposition and improve reaction efficiency and selectivity, particularly with less reactive aryl bromides and chlorides.
Q4: How does the flexibility of the hexane chain in dpph affect the reaction compared to other diphosphine ligands?
A4: The six-carbon chain in dpph provides significant flexibility, allowing it to form stable chelate complexes with palladium. This flexibility can lead to different coordination geometries and bite angles compared to more rigid ligands or those with shorter chains (e.g., dppe with a two-carbon chain or dppp with a three-carbon chain). This can, in turn, influence the steric and electronic environment around the palladium center, impacting the reaction's yield, selectivity, and catalyst stability. The optimal ligand often depends on the specific substrates being coupled.
Experimental Protocols
The following is a general experimental protocol for a Heck reaction using a Pd(OAc)₂/dpph catalytic system. This should be considered a starting point, and optimization of specific parameters may be necessary for your particular substrates.
Reaction: Coupling of an Aryl Bromide with an Alkene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dpph)
-
Aryl bromide
-
Alkene
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and dpph (e.g., 0.024 mmol, 2.4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., 2.5 mmol, 2.5 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and the anhydrous, degassed solvent (e.g., 5 mL).
-
Alkene Addition: Add the alkene (e.g., 1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading is common. |
| Ligand | This compound (dpph) | 1.1-1.5 equivalents relative to Pd. |
| Aryl Halide | Iodides > Bromides > Chlorides | Reactivity decreases down the series. |
| Alkene | Styrenes, acrylates, etc. | Electron-poor alkenes are generally more reactive. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | 2-3 equivalents are typically used. |
| Solvent | DMF, NMP, DMAc, Toluene, Dioxane | Anhydrous and degassed. |
| Temperature | 80 - 140 °C | Optimization is often required. |
| Yield | Moderate to Excellent | Highly substrate-dependent. |
| Selectivity | Generally favors the trans isomer. | Regioselectivity depends on the reaction pathway. |
Visualizations
Figure 1: The catalytic cycle of the Heck reaction.
Figure 2: A logical workflow for troubleshooting Heck reactions.
Technical Support Center: Preventing Phosphine Ligand Degradation in Catalysis
Welcome to the technical support center dedicated to addressing the challenges of phosphine ligand degradation in catalytic processes. This resource is tailored for researchers, scientists, and professionals in drug development, providing practical troubleshooting guidance and frequently asked questions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways my phosphine ligand can degrade during a catalytic reaction?
A1: Phosphine ligands are susceptible to several degradation pathways that can diminish catalyst performance. The most common routes include:
-
Oxidation: This is the most frequent degradation pathway, where the trivalent phosphine (P(III)) is oxidized to the corresponding pentavalent phosphine oxide (P(V)). This can be caused by trace amounts of oxygen, peroxides in solvents (like THF), or even the metal precursor.[1][2] While often detrimental, some phosphine oxides can serve as effective ligands in certain reactions.[1][3]
-
P-C Bond Cleavage: This involves the breaking of a phosphorus-carbon bond.[4][5] It can be promoted by the metal center, especially at higher temperatures, leading to the formation of inactive catalyst species.[1][6]
-
Hydrolysis: In the presence of water, some phosphine ligands can undergo hydrolysis, leading to the formation of secondary phosphine oxides and hydrocarbons. This is a more significant concern for phosphines with electron-withdrawing groups.[1]
-
Phosphonium Salt Formation: Phosphine ligands can react with alkyl or aryl halides, particularly in polar solvents, to form quaternary phosphonium salts. This process sequesters the ligand, removing it from the catalytic cycle.[1]
Q2: How do the electronic and steric properties of a phosphine ligand affect its stability?
A2: The stability of a phosphine ligand is intrinsically linked to its electronic and steric characteristics.[7]
-
Electronic Effects: Electron-rich phosphines, such as trialkylphosphines, are generally more susceptible to oxidation due to the higher electron density on the phosphorus atom.[8][9] Conversely, phosphines with electron-withdrawing groups are more resistant to oxidation but may be more prone to other degradation pathways.[10]
-
Steric Effects: Bulkier phosphines, characterized by a larger Tolman cone angle, can sterically shield the phosphorus atom from reactants, including oxygen, which can enhance their stability.[9] This steric bulk also plays a crucial role in promoting key steps in the catalytic cycle, such as reductive elimination.[11]
Q3: My reaction is not working. How can I tell if phosphine ligand degradation is the problem?
A3: Several signs can point to ligand degradation or catalyst deactivation:
-
Low or No Product Yield: This is the most direct indicator of a problem with your catalytic system.[8]
-
Formation of Palladium Black: The precipitation of palladium black is a common sign of catalyst decomposition, which can be initiated by ligand degradation.[8]
-
Inconsistent Reaction Rates: If you observe a reaction that starts but then slows down or stops prematurely, it could indicate that the catalyst is deactivating over time due to ligand instability.
-
Side Product Formation: The appearance of unexpected side products can sometimes be traced back to reactions involving degraded ligand fragments.
To confirm ligand degradation, you can use analytical techniques such as ³¹P NMR spectroscopy to identify the presence of phosphine oxides or other phosphorus-containing byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your reaction, a systematic approach to troubleshooting is essential.[8]
Troubleshooting Flowchart for Low Reaction Yield
Caption: Troubleshooting flowchart for low reaction yield.
Experimental Protocol: Inert Atmosphere Techniques
Properly establishing and maintaining an inert atmosphere is critical to prevent the oxidation of air-sensitive phosphine ligands.[12][13]
1. Glassware Preparation:
- Thoroughly dry all glassware in an oven at >125°C overnight.[14]
- Assemble the glassware while still hot and immediately place it under an inert atmosphere using a Schlenk line or a glovebox.[14]
2. The Vacuum-Backfill Cycle:
- Connect the assembled, cooled glassware to a Schlenk line.
- Carefully evacuate the flask under vacuum for several minutes.
- Switch from vacuum to the inert gas (argon or nitrogen) inlet to backfill the flask to slightly above atmospheric pressure.[12]
- Repeat this vacuum-backfill cycle at least three times to ensure a completely inert atmosphere.[12][15]
3. Solvent Degassing:
- Freeze-Pump-Thaw: For the most rigorous degassing, freeze the solvent in the flask using liquid nitrogen.[14][15] Apply a high vacuum for several minutes while the solvent is frozen. Close the flask to the vacuum and allow the solvent to thaw completely. Repeat this cycle three times.[14][15]
- Sparging: Bubble a steady stream of inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.[12] This method is less rigorous than freeze-pump-thaw but is often sufficient.[14]
4. Reagent Transfer:
- Use gas-tight syringes or cannulas for transferring air-sensitive reagents and solvents.[16]
- Always flush the syringe or cannula with inert gas before drawing up the liquid.[16]
- Maintain a positive pressure of inert gas in the reaction flask during all additions.[15]
Issue 2: Catalyst Decomposition (Palladium Black Formation)
The formation of palladium black indicates that the Pd(0) active species is precipitating out of solution, a common sign of catalyst deactivation.
Potential Causes and Solutions
| Cause | Solution |
| Trace Oxygen | Oxygen can oxidize the Pd(0) catalyst, leading to precipitation. Solution: Rigorously deoxygenate all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[8][12] |
| High Temperature | High reaction temperatures can accelerate catalyst decomposition. Solution: Lower the reaction temperature. This may require a longer reaction time but can improve catalyst stability.[8] |
| Incorrect Ligand-to-Metal Ratio | An insufficient amount of ligand can lead to the formation of unstable, under-coordinated palladium species that are prone to decomposition. Solution: Optimize the ligand-to-palladium ratio. Often, a slight excess of the phosphine ligand is beneficial. |
| Ligand Oxidation | If the phosphine ligand oxidizes to phosphine oxide, it may no longer effectively stabilize the palladium center. Solution: Choose a more air-stable ligand or implement more stringent inert atmosphere techniques.[8] |
Ligand Air Stability Comparison
The stability of phosphine ligands to air oxidation is influenced by their electronic and steric properties.[8]
| Ligand Type | General Air Stability | Examples |
| Trialkylphosphines | Generally air-sensitive, some are pyrophoric. | Tri-tert-butylphosphine, Tricyclohexylphosphine |
| Triarylphosphines | Generally air-stable for short periods.[8] | Triphenylphosphine, Tri(o-tolyl)phosphine |
| Buchwald Ligands | Many are designed to be air-stable solids.[11][17] | SPhos, XPhos, RuPhos |
| Phosphites | Less sensitive to oxidation than alkylphosphines. | Trimethyl phosphite, Triphenyl phosphite |
Issue 3: P-C Bond Cleavage
P-C bond cleavage is a more insidious degradation pathway that can be difficult to detect without specific analytical methods.
Factors Influencing P-C Bond Cleavage
-
High Temperatures: Elevated temperatures can provide the activation energy needed for the oxidative addition of a P-C bond to the metal center.[1]
-
Sterically Crowded Ligands: While steric bulk can protect against oxidation, in some cases, extreme steric hindrance can strain P-C bonds, making them more susceptible to cleavage.
-
Electron-Rich Metal Centers: Electron-rich, low-valent metal centers are more likely to undergo oxidative addition, including the cleavage of P-C bonds.
Strategies for Mitigation
-
Lower Reaction Temperature: If the reaction tolerates it, reducing the temperature can significantly decrease the rate of P-C bond cleavage.
-
Ligand Modification:
-
Chelating Ligands: Bidentate phosphine ligands (diphosphines) often exhibit greater stability and are less prone to P-C bond cleavage due to the chelate effect.[17]
-
Robust Ligand Scaffolds: Consider ligands with more robust backbones, such as those incorporating biaryl or ferrocenyl structures, which can enhance stability.
-
-
Reaction Time: Minimize reaction times where possible. Prolonged heating increases the likelihood of ligand degradation.
Workflow for Diagnosing Ligand Degradation
Caption: Diagnostic workflow for identifying phosphine ligand degradation.
By understanding the common degradation pathways and implementing these troubleshooting strategies and experimental protocols, you can significantly improve the robustness and success of your catalytic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of phosphorus-carbon bond cleavage by lithium in tertiary phosphines. An optimized synthesis of 1,2-Bis(phenylphosphino)ethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 포스핀 리간드 [sigmaaldrich.com]
Technical Support Center: Managing 1,6-Bis(diphenylphosphino)hexane (dpph)
This guide provides researchers, scientists, and drug development professionals with essential information for handling the air-sensitive ligand 1,6-Bis(diphenylphosphino)hexane (dpph) to ensure experimental success and safety.
Properties and Safety Information
Proper handling and storage are dictated by the physical and chemical properties of dpph. Below is a summary of key data.
| Property | Value | References |
| Molecular Formula | C₃₀H₃₂P₂ | [1][2] |
| Molecular Weight | 454.53 g/mol | [1][2] |
| Appearance | White to off-white or pale-yellow crystalline powder | [2][3][4] |
| Melting Point | 124 - 128 °C | [2] |
| Purity | Typically ≥95% - 97% | [1][2][3] |
| CAS Number | 19845-69-3 | [1][2][3] |
| Storage Conditions | Store in a cool, dark place under an inert atmosphere (e.g., Nitrogen or Argon) | [1][3][4] |
| Hazard Statements | Causes skin irritation, serious eye irritation, and may cause respiratory irritation | [5] |
| Signal Word | Warning | [5] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound (dpph) considered air-sensitive?
A1: Phosphine ligands like dpph are susceptible to oxidation by atmospheric oxygen.[6] The phosphorus atom in the phosphine has a lone pair of electrons that can be readily attacked by oxygen, leading to the formation of the corresponding phosphine oxide. This degradation compromises the ligand's ability to coordinate with metal centers, rendering it ineffective in catalytic reactions.
Q2: What are the visible signs of dpph degradation?
A2: The primary sign of degradation is a change in the physical appearance of the compound, from a white crystal to a less defined powder.[2][3][4] The most definitive indicator of oxidation is observing a new peak in the ³¹P NMR spectrum, which is typically shifted 20-50 ppm downfield compared to the original phosphine ligand.[7] In a reaction, the most direct indication of a problem is a low or nonexistent product yield.[6]
Q3: How should I properly store solid dpph?
A3: Solid dpph should be stored in a tightly sealed container within a cool, dark environment, preferably in a glovebox or a desiccator under an inert atmosphere like nitrogen or argon.[1][4][6] If a glovebox is unavailable, the container should be thoroughly purged with an inert gas after each use.
Q4: Can I handle dpph on the open bench?
A4: No, it is strongly advised to handle dpph under an inert atmosphere to prevent oxidation. Use of a glovebox or Schlenk line techniques is essential for weighing the solid and preparing solutions.[6] Once the reaction is complete and has been cooled to room temperature, the work-up can typically be performed in the air.[6]
Troubleshooting Guide
Problem: My reaction yield is low or zero, and I suspect an issue with the dpph ligand.
This is the most common issue arising from ligand degradation. The following flowchart and guide will help you systematically troubleshoot the problem.
Caption: Troubleshooting flowchart for low reaction yield.
| Issue | Possible Cause | Recommended Actions |
| Low/No Yield | Ligand/Catalyst Inactivity | 1. Verify Ligand Integrity: Check the appearance of your solid dpph. If possible, run a ³¹P NMR to check for oxidation. 2. Use Fresh Materials: Always use fresh palladium precursor and dpph from a reliable, well-stored source.[6] |
| Suboptimal Reaction Conditions | 1. Check Stoichiometry: Ensure the correct ligand-to-palladium ratio is being used. An incorrect ratio can lead to inactive species.[6] 2. Optimize Temperature: Confirm that the reaction temperature is accurate and stable, as some cross-coupling reactions are highly sensitive to fluctuations.[6] | |
| Reagent Purity/Compatibility | 1. Solvent Quality: Use properly degassed solvents for preparing stock solutions and for the reaction itself.[6] 2. Purify Starting Materials: Impurities in other reagents can poison the catalyst. Ensure all starting materials are pure. |
Experimental Protocols
Protocol: Preparation of a dpph Stock Solution
This protocol outlines the standard procedure for preparing a solution of dpph using inert atmosphere techniques.
Caption: Workflow for preparing an air-sensitive ligand stock solution.
Materials:
-
This compound (dpph)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
Volumetric flask with a septum-sealed cap
-
Syringes and needles
-
Glovebox or Schlenk line setup
Procedure:
-
Preparation: Move the dpph container, volumetric flask, and other necessary equipment into a glovebox with a nitrogen or argon atmosphere.
-
Weighing: On a balance inside the glovebox, carefully weigh the desired amount of dpph onto weighing paper.[6]
-
Transfer: Transfer the weighed solid into the volumetric flask.
-
Dissolution: Using a pipette, add the degassed solvent to the flask, ensuring all the solid is washed down from the neck.[6] Continue adding solvent until you reach the calibration mark.
-
Mixing: Stopper the flask and gently swirl until the ligand is completely dissolved.[6]
-
Storage: The stock solution is now ready. It should be sealed tightly and stored in a freezer under an inert atmosphere when not in use.[6]
Visualizing Ligand Degradation
The primary pathway for the degradation of dpph in the presence of air is oxidation.
Caption: Oxidation pathway of dpph leading to an inactive species.
References
Technical Support Center: Troubleshooting Catalytic Performance with Phosphine Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low catalyst turnover, with a specific focus on systems involving phosphine ligands. This guide will also clarify the role of DPPH in the context of catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the difference between DPPH radical and DPPH-type ligands?
It is crucial to distinguish between the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) and O-diphenylphosphinylhydroxylamine (DPPH), which is a reagent used for electrophilic amination.[1]
-
DPPH Radical: This is a stable free radical used extensively in antioxidant assays to determine the radical scavenging activity of various compounds.[2][3] In a catalytic reaction, its presence, even in trace amounts, can quench radical intermediates, potentially inhibiting the catalytic cycle.
-
O-diphenylphosphinylhydroxylamine (DPPH): This is a bench-stable solid used as an electrophilic amination reagent.[1] It is not a ligand in the traditional sense for transition metal catalysis aimed at high turnover numbers.
If you are observing low turnover and using "DPPH", it is critical to identify which compound you are working with. This guide will primarily focus on troubleshooting catalysis with phosphine ligands, as this is the more common scenario for turnover-related issues.
Q2: What are the common causes of low catalyst turnover in reactions using phosphine ligands?
Low catalyst turnover is often a symptom of catalyst deactivation or suboptimal reaction conditions. Key factors include:
-
Ligand Degradation: Phosphine ligands can degrade through oxidation, P-C bond cleavage, or other side reactions.[4]
-
Catalyst Poisoning: Impurities in the substrate, solvent, or gases can act as catalyst poisons. Common poisons include sulfur, oxygen, and water.
-
Formation of Inactive Catalyst Species: The active catalytic species may convert into an inactive form, such as palladium black in Pd-catalyzed reactions, or form stable, unreactive complexes.[5]
-
Suboptimal Reaction Conditions: Temperature, pressure, solvent, and reactant concentrations can significantly impact catalyst activity and stability.
-
Mass Transfer Limitations: In heterogeneous or biphasic systems, the rate of reaction may be limited by the transport of reactants to the catalytic sites.
Q3: How can I determine if my phosphine ligand is degrading?
Several analytical techniques can be employed to assess the purity and stability of your phosphine ligand before and after the reaction:
-
³¹P NMR Spectroscopy: This is a powerful tool to identify phosphine oxides (a common degradation product) and other phosphorus-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect volatile degradation products of the ligand.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the concentration of the ligand over the course of the reaction.
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity from the Start
If your reaction is sluggish or fails to initiate, consider the following troubleshooting steps, summarized in the workflow below.
Caption: Troubleshooting workflow for low initial catalyst activity.
Problem 2: Catalyst Deactivation Over Time
If the reaction starts well but then slows down or stops, catalyst deactivation is a likely cause.
Caption: Logical steps to address catalyst deactivation during a reaction.
Data Presentation
Table 1: Influence of Reaction Parameters on Catalyst Turnover
| Parameter | Variation | Effect on Turnover | Potential Reason |
| Temperature | Increase | Varies | Increased rate vs. increased degradation |
| Decrease | Decrease | Slower kinetics | |
| Catalyst Loading | Increase | Decrease | Potential for bimolecular deactivation |
| Decrease | Increase | Higher efficiency per metal center | |
| Solvent | Polar Aprotic | Varies | Can affect solubility and catalyst stability |
| Nonpolar | Varies | May be optimal for certain substrates | |
| Ligand:Metal Ratio | Increase | Varies | Can stabilize the catalyst but may inhibit substrate binding[6] |
| Decrease | Varies | May lead to coordinatively unsaturated, more active species that are less stable |
Experimental Protocols
Protocol 1: Assessing Phosphine Ligand Purity using ³¹P NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the phosphine ligand and dissolve it in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Instrument Setup:
-
Use a multinuclear NMR spectrometer.
-
Tune the probe to the ³¹P frequency.
-
Use phosphoric acid (85%) as an external standard (δ = 0 ppm).
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the phosphine ligand and any impurities. The most common impurity, the corresponding phosphine oxide, will appear at a downfield chemical shift.
-
Calculate the purity of the ligand based on the relative integrals.
-
Protocol 2: General Procedure for a Catalytic Activity Assay
-
Reactor Setup:
-
Assemble a clean, dry reaction vessel equipped with a magnetic stir bar, condenser, and septum under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the metal precatalyst and the phosphine ligand in the reaction solvent.
-
Prepare a separate solution of the substrate and any other reagents.
-
-
Reaction Initiation:
-
Charge the reactor with the substrate solution.
-
Heat the solution to the desired reaction temperature.
-
Inject the catalyst/ligand stock solution to start the reaction.
-
-
Monitoring the Reaction:
-
At regular intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Quench the reaction in the aliquot (e.g., by cooling or adding a quenching agent).
-
Analyze the aliquots by GC, HPLC, or NMR to determine the conversion of the substrate and the yield of the product.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Calculate the turnover number (TON) and turnover frequency (TOF) to quantify the catalyst's activity.
-
This guide provides a starting point for troubleshooting low catalyst turnover. Systematic investigation of the factors outlined above will aid in identifying the root cause and developing a more robust catalytic system.
References
DPPH-Catalyzed Reactions: Technical Support Guide on Temperature Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of temperature on DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DPPH assay results are inconsistent across different days, even with the same samples. Could temperature be the cause?
A: Yes, temperature fluctuations are a significant source of variability in DPPH assays.[1] The reaction rate between DPPH and an antioxidant is temperature-dependent.[2] Inconsistent ambient temperatures in the laboratory can lead to variations in reaction kinetics and, consequently, inconsistent results.
Troubleshooting Steps:
-
Use a temperature-controlled incubator or water bath: Instead of leaving reactions at "room temperature," incubate your plates or cuvettes at a specific, controlled temperature (e.g., 25°C, 37°C) for the entire reaction period.[3][4]
-
Equilibrate reagents: Ensure all your reagents (DPPH solution, samples, standards, and solvents) are brought to the chosen reaction temperature before mixing.[5]
-
Document the temperature: Always record the incubation temperature in your experimental notes for each assay.
Q2: I observed an unexpected increase in antioxidant activity when I heated my sample. Is this a valid result?
A: This is a plausible outcome. Increasing the temperature can enhance the antioxidant activity of certain samples for several reasons:
-
Increased Reaction Kinetics: Higher temperatures provide more kinetic energy to the molecules, leading to a faster reaction between the antioxidant and the DPPH radical.[2]
-
Enhanced Solubility: Heating can improve the solubility of the antioxidant compounds in the reaction solvent, making them more available to react with DPPH.
-
Release of Compounds: For certain complex samples, heating might release bound phenolic compounds, thereby increasing the total antioxidant capacity measured.[4]
However, you must ensure the DPPH radical itself is not degrading at the temperature used. It is crucial to run a control with only DPPH and solvent at the same temperature to check for thermal degradation.
Q3: Can high temperatures negatively affect my DPPH assay?
A: Absolutely. While moderate temperature increases can enhance reaction rates, excessively high temperatures can compromise the assay's integrity:
-
Degradation of Antioxidants: Many natural antioxidant compounds, such as certain vitamins and anthocyanins, are thermolabile and can degrade at high temperatures, leading to an underestimation of their activity.[6][7] One study reported that the antioxidant capacity of an anthocyanin extract significantly decreased after being heated at 100°C for 5 hours.[7]
-
DPPH Radical Instability: Although the DPPH powder is stable up to ~130°C, the DPPH radical in solution can become unstable at elevated temperatures, leading to spontaneous decay and inaccurate absorbance readings.[8]
-
Solvent Evaporation: At higher temperatures, volatile solvents like methanol or ethanol can evaporate, concentrating the reactants and altering the reaction conditions.
Q4: What is the ideal temperature for conducting a DPPH assay?
A: There is no single "ideal" temperature, as it depends on the specific antioxidant and the aim of the study.
-
For standard screening: Many protocols recommend "room temperature" (typically 20-25°C) or a controlled temperature like 25°C for consistency and to minimize the risk of thermal degradation of compounds.[3][6][9]
-
For studying thermal stability: If you are investigating the effect of heat on an antioxidant, you would intentionally use a range of temperatures (e.g., 20°C to 100°C), but it is critical to include proper controls at each temperature.[4]
The most important factor is consistency . The temperature should be kept constant for all samples, standards, and controls within a single experiment.[1]
Q5: My negative control (DPPH + solvent) shows a decrease in absorbance during the incubation period. What's wrong?
A: This indicates decay of the DPPH radical that is not caused by an antioxidant. Potential causes include:
-
Light Exposure: The DPPH radical is light-sensitive. Always prepare the DPPH solution fresh and keep it, along with the reaction mixtures, in the dark (e.g., by covering the plate with aluminum foil).[1][6]
-
High Temperature: As mentioned, elevated temperatures can cause the DPPH radical to degrade. Check your incubation temperature.
-
Reactive Solvent: Ensure the solvent you are using (e.g., methanol, ethanol) is of high purity. Some impurities can react with and reduce the DPPH radical.
Data on Temperature Effects on DPPH Scavenging Activity
The following tables summarize findings from various studies on the effect of temperature on DPPH radical scavenging activity.
Table 1: Effect of Heating Temperature on DPPH Scavenging Activity of Various Extracts
| Sample | Temperature (°C) | Incubation Time | Observed Effect on DPPH Scavenging Activity | Reference |
| Meat Substitute Extract | 20 to 95 | 10 min | Activity increased with increasing temperature. | [4] |
| Thunbergia laurifolia Extract | 30 to 80 | - | Activity increased up to 70°C, then plateaued. | [10] |
| Iranian Jujube Honey | 45, 55, 65 | 10 days | Activity increased with both increasing temperature and time. | [11] |
| Schizophyllum commune Extract | 25 to 60 | - | Optimal activity observed at 35.7°C; activity decreased above this temperature. | [12] |
| Anthocyanin Extract | up to 130 | 30 min - 5 hrs | Activity significantly decreased after 5h at 100°C or 30 min at 130°C. | [7] |
Table 2: Changes in Reaction Kinetics of Jujube Honey with Temperature
| Heating Temperature (°C) | Reaction Order for Antioxidant Activity Increase | Activation Energy (kJ/mol) | Reference |
| 45 | Second-order | Not Applicable | [11] |
| 55 | First-order | Not Applicable | [11] |
| 65 | Zero-order | Not Applicable | [11] |
| 45-65 | Not Applicable | 68 (for Brown Pigment Formation) | [11] |
| 45-65 | Not Applicable | 64.7 (for Total Phenolic Content) | [11] |
Experimental Protocols
Standard DPPH Radical Scavenging Assay Protocol
This protocol outlines a generalized method for determining antioxidant activity using DPPH, with special considerations for temperature control.
1. Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in a high-purity solvent (e.g., methanol or ethanol). This solution should be prepared fresh daily, protected from light by storing in an amber bottle or a flask wrapped in aluminum foil.[1]
-
Test Samples: Dissolve test compounds in the same solvent used for the DPPH solution to create a stock solution, from which serial dilutions are made.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Trolox or Ascorbic Acid, to serve as a positive control and for creating a standard curve.[5]
2. Assay Procedure (96-Well Plate Format):
-
Equilibration: Place all reagents (DPPH solution, sample dilutions, control, and solvent) in a temperature-controlled environment (e.g., incubator or water bath) set to the desired reaction temperature (e.g., 25°C) for at least 30 minutes to allow them to equilibrate.
-
Plate Setup:
-
Add 50 µL of each sample dilution, standard dilution, or solvent (for the control) to the wells of a 96-well plate.
-
Add 50 µL of solvent to a separate set of wells to serve as sample blanks (to account for sample color).
-
-
Reaction Initiation: Using a multichannel pipette, add 150 µL of the temperature-equilibrated DPPH solution to all wells except the sample blanks. To the sample blank wells, add 150 µL of the solvent.[3]
-
Incubation: Immediately cover the plate to protect it from light and incubate at the chosen controlled temperature for a predetermined time (e.g., 30 minutes).[3] The incubation time should be consistent across all experiments.
-
Absorbance Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.[3]
3. Calculation of Scavenging Activity:
-
Correct the absorbance of the sample wells by subtracting the absorbance of their corresponding sample blanks.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample_corrected) / Abs_control] * 100[3]
-
Abs_control is the absorbance of the DPPH solution with the solvent (negative control).
-
Abs_sample_corrected is the absorbance of the DPPH solution with the test sample (corrected for sample color).
-
Visualizations
Caption: DPPH radical scavenging mechanism.
Caption: Standard DPPH assay experimental workflow.
Caption: Troubleshooting guide for DPPH assay variability.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Heating on DPPH Radical Scavenging Activity of Meat Substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioquochem.com [bioquochem.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Temperature, Light and pH on DPPH Radical Scavenging Activity of Anthocyanin Extracted from Fruit of Cinnamoumum burmannii [spkx.net.cn]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Kinetics of temperature effect on antioxidant activity, phenolic compounds and color of Iranian jujube honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of extraction time and temperature on antioxidant activity of Schizophyllum commune aqueous extract using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with 1,6-Bis(diphenylphosphino)hexane (dpph)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical choice of base for Suzuki-Miyaura cross-coupling reactions utilizing the ligand 1,6-Bis(diphenylphosphino)hexane (dpph).
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in a Suzuki-Miyaura reaction using the dpph ligand?
A1: In the Suzuki-Miyaura coupling, the base is essential for the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex.[1] This complex then more readily transfers its organic group to the palladium(II) center, which is complexed with the dpph ligand. The choice of base can therefore significantly influence reaction rates and yields.[1]
Q2: Which bases are commonly used for Suzuki reactions with phosphine ligands like dpph?
A2: A range of inorganic and organic bases are used, with inorganic bases being more common.[1] Frequently used bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[2] The optimal base is highly dependent on the specific substrates and reaction conditions.[2]
Q3: How do I select the appropriate base for my specific substrates when using the dpph ligand?
A3: The choice of base depends on factors like the electronic properties and steric hindrance of your aryl halide and boronic acid, as well as the solvent. For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) might be preferable. For more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to achieve a reasonable reaction rate.[3] It is often recommended to perform a small-scale screen of several bases to determine the optimal conditions for a new reaction.
Q4: Can the choice of base help to minimize side reactions?
A4: Yes, proper base selection is crucial for minimizing common side reactions.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. It can be more prevalent with strong bases and in the presence of water. Using milder bases like KF or K₂CO₃, or running the reaction under anhydrous conditions, can mitigate this issue.[4]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be promoted by the presence of oxygen.[3] While thorough degassing is the primary solution, the reaction conditions, including the base, can also have an effect.
Q5: When should I consider using an organic base?
A5: While inorganic bases are generally more effective for Suzuki reactions, organic bases like triethylamine (TEA) or Hunig's base (DIPEA) are sometimes used. However, they are often reported to give lower yields compared to inorganic bases in many standard Suzuki couplings.[2] They might be considered in specific cases where the substrates or products are highly sensitive to inorganic bases or for achieving homogeneous reaction conditions in certain solvent systems.
Troubleshooting Guide
Issue 1: Low or No Conversion
-
Potential Cause: The chosen base may be too weak to facilitate transmetalation effectively.
-
Troubleshooting Steps:
-
Switch to a stronger base. If you are using K₂CO₃, consider trying K₃PO₄ or Cs₂CO₃.
-
Ensure the base is of high purity and anhydrous if the reaction is sensitive to water.
-
Check the solubility of the base in the chosen solvent. A heterogeneous mixture is common, but vigorous stirring is essential.
-
Issue 2: Significant Protodeboronation of the Boronic Acid
-
Potential Cause: The base may be too strong or there may be an excess of water in the reaction.
-
Troubleshooting Steps:
-
Switch to a milder base, such as KF or K₂CO₃.
-
If possible, use anhydrous solvents and ensure all reagents are dry.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.[3]
-
Issue 3: Formation of Homocoupling Byproducts
-
Potential Cause: This is often due to the presence of oxygen, which can interfere with the catalytic cycle.
-
Troubleshooting Steps:
Data Presentation
The following table summarizes the general performance of commonly used bases in Suzuki-Miyaura coupling reactions. Please note that the optimal base and resulting yield are highly dependent on the specific aryl halide, boronic acid, solvent, and temperature used. This table should be used as a starting point for reaction optimization.
| Base | Chemical Formula | Typical Strength | Common Applications and Remarks |
| Potassium Carbonate | K₂CO₃ | Moderate | A widely used and cost-effective base. Often a good starting point for many Suzuki couplings. |
| Sodium Carbonate | Na₂CO₃ | Moderate | Similar to K₂CO₃, often used in aqueous/organic solvent mixtures. Can be very effective.[5] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Highly effective for challenging couplings due to its high solubility in organic solvents and greater basicity.[2] |
| Potassium Phosphate | K₃PO₄ | Strong | A strong, non-nucleophilic base that is often effective for hindered substrates and can sometimes give higher yields than carbonates. |
| Potassium Fluoride | KF | Mild | A milder base, useful for substrates with base-sensitive functional groups. Often used in anhydrous conditions. |
| Sodium Hydroxide | NaOH | Very Strong | A very strong base that can be effective but may promote side reactions or degradation of sensitive substrates. |
| Triethylamine | Et₃N (TEA) | Organic (Weak) | An organic base, sometimes used but generally gives lower yields than inorganic bases in standard Suzuki reactions.[2] |
Experimental Protocols
General Experimental Protocol for a Suzuki-Miyaura Coupling using a Pd(OAc)₂/dpph Catalyst System
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (dpph) (0.024 mmol, 2.4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and the chosen base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
References
Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling with Phosphine Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during cross-coupling reactions utilizing phosphine ligands.
Frequently Asked questions (FAQs)
Q1: What are the most common side reactions observed in cross-coupling reactions involving phosphine ligands?
A1: The most prevalent side reactions include β-hydride elimination, undesired reductive elimination, phosphine ligand oxidation, P-C bond cleavage, and homocoupling of the coupling partners. These side reactions can lead to reduced product yield, formation of impurities, and catalyst deactivation.
Q2: How do the properties of phosphine ligands influence the occurrence of side reactions?
A2: The electronic and steric properties of phosphine ligands play a crucial role. Electron-rich ligands can accelerate oxidative addition but may also be more susceptible to oxidation.[1] Sterically bulky ligands can promote reductive elimination of the desired product but may also favor β-hydride elimination in certain cases.[2] The bite angle of bidentate phosphines also significantly impacts the stability of the catalytic complex and the propensity for side reactions.
Q3: I am observing significant formation of a byproduct from β-hydride elimination. How can I minimize this?
A3: β-hydride elimination is common when one of the coupling partners has β-hydrogens, particularly with alkyl substrates.[3] To suppress this side reaction, you can:
-
Use a ligand with a larger bite angle: This can disfavor the syn-coplanar arrangement required for β-hydride elimination.[2]
-
Increase the rate of reductive elimination: Employing more electron-rich and sterically hindered ligands can accelerate the desired C-C bond formation, outcompeting β-hydride elimination.
-
Use a different coupling partner: If possible, using a substrate without β-hydrogens will eliminate this side reaction pathway.
-
Lower the reaction temperature: This can sometimes reduce the rate of β-hydride elimination relative to the desired coupling reaction.
Q4: My reaction is producing a significant amount of dehalogenated starting material. What is the cause and how can I prevent it?
A4: Dehalogenation is a side reaction where the halide on the electrophile is replaced by a hydrogen atom. This can occur after oxidative addition, where the palladium complex reacts with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent, followed by reductive elimination of the Ar-H product.[3] To minimize dehalogenation:
-
Choose your base and solvent carefully: Avoid using bases and solvents that can readily act as hydride donors.
-
Ensure anhydrous conditions: Water can sometimes be a source of protons that contribute to this side reaction.
-
Use a well-defined precatalyst: This can help to avoid the formation of palladium hydride species from in situ reduction processes.
Q5: How can I prevent the oxidation of my phosphine ligand during the reaction?
A5: Phosphine ligands are susceptible to oxidation, which deactivates the catalyst.[1] To prevent this:
-
Thoroughly degas all solvents and reagents: Oxygen is a primary culprit in phosphine oxidation. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas.
-
Use air-stable precatalysts: Several air- and moisture-stable palladium precatalysts are commercially available, which can be handled in the air without significant degradation of the phosphine ligand.[4][5][6][7]
-
Use a slight excess of the phosphine ligand: This can compensate for minor oxidation without significantly impacting the catalytic cycle.
Troubleshooting Guides
Problem 1: Low Yield Due to Homocoupling in Suzuki-Miyaura Coupling
Homocoupling of the boronic acid is a common side reaction, especially in the presence of oxygen or Pd(II) species.[3]
| Entry | Deoxygenation Method | Dissolved Oxygen (ppm) | Dimer Formation (%) |
| 1 | None (Air) | ~8-9 | 5.8 |
| 2 | N₂ Sparge (10 min) | ~2 | 1.2 |
| 3 | N₂ Sparge (30 min) | <1 | 0.3 |
| 4 | Freeze-Pump-Thaw (3 cycles) | <0.5 | <0.1 |
Data adapted from studies on the suppression of homocoupling reactions.
-
Rigorous Degassing: Place the solvent in a Schlenk flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, sparge the solvent with argon or nitrogen for at least 30 minutes.
-
Inert Atmosphere: Assemble the reaction glassware under a positive pressure of an inert gas (argon or nitrogen).
-
Catalyst Choice: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is used, consider the addition of a mild reducing agent like potassium formate (1.1 equivalents) to ensure the formation of the active Pd(0) species.[8]
-
Slow Addition of Boronic Acid: Dissolve the boronic acid in a small amount of the degassed solvent and add it slowly to the reaction mixture over 30-60 minutes using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring homocoupling.
-
Base and Solvent Selection: The choice of base and solvent can influence the rate of homocoupling. It is recommended to screen different combinations to find the optimal conditions for your specific substrates.
Problem 2: Product Isomerization or Decomposition via β-Hydride Elimination in Heck Coupling
In Heck reactions, β-hydride elimination can sometimes lead to undesired olefin isomers or subsequent decomposition products.[9][10]
While specific quantitative tables are highly substrate-dependent, studies have shown that the choice of phosphine ligand can dramatically influence the selectivity between β-hydride elimination and other reaction pathways. For example, in competitive scenarios, bulky, electron-rich ligands that favor a monoligated palladium center can promote β-hydride elimination, whereas less sterically demanding ligands might favor other pathways.[11]
-
Ligand Selection: For reactions where β-hydride elimination is a competing pathway, consider using bidentate phosphine ligands with a large bite angle, such as Xantphos. This can create a more rigid coordination sphere around the palladium center, disfavoring the conformation required for β-hydride elimination.
-
Addition of a Re-oxidant: In some cases, particularly in oxidative Heck reactions, the addition of a re-oxidant like benzoquinone can help to regenerate the active catalyst and suppress side reactions.
-
Use of Additives: The addition of silver or thallium salts can facilitate the reductive elimination of HX after β-hydride elimination, preventing the re-addition of the palladium-hydride species to the olefin and subsequent isomerization.[9][12]
-
Temperature Control: Carefully controlling the reaction temperature can be crucial. Lowering the temperature may slow down the rate of β-hydride elimination relative to the desired reductive elimination step.
Problem 3: Catalyst Deactivation through Phosphine Ligand Degradation
Phosphine ligands can degrade via oxidation or P-C bond cleavage, leading to catalyst deactivation.
This protocol describes the synthesis of a 2-aminobiphenyl palladacycle precatalyst, which is air- and moisture-stable.[5]
-
Synthesis of the Palladacycle Dimer: To a solution of 2-aminobiphenyl (1.0 equiv) in methanol, add methanesulfonic acid (1.0 equiv). Stir the mixture at room temperature for 1 hour. Add palladium(II) acetate (0.5 equiv) and stir at room temperature for 18 hours. The resulting precipitate is collected by filtration, washed with methanol and ether, and dried under vacuum to yield the palladacycle dimer.
-
Preparation of the Monomeric Precatalyst: Suspend the palladacycle dimer (1.0 equiv) and the desired phosphine ligand (2.2 equiv) in THF. Stir the mixture at room temperature for 30 minutes. The solvent is then removed under reduced pressure, and the resulting solid is washed with pentane and dried under vacuum to afford the air-stable precatalyst.
This technical support center provides a starting point for troubleshooting common side reactions in cross-coupling reactions with phosphine ligands. For more specific issues, consulting the primary literature and considering the specific nature of your substrates and reaction conditions is highly recommended.
References
- 1. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Catalyst Deactivation Pathways with DPPH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols for investigating catalyst deactivation pathways using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Understanding Catalyst Deactivation with the DPPH Assay
In this context, the "catalyst" refers to a material with antioxidant or radical-scavenging properties, such as certain nanoparticles, enzymes, or synthetic complexes. The DPPH assay is a popular, rapid, and simple method used to measure this antioxidant capacity.[1][2] Catalyst deactivation , therefore, is the loss of this radical-scavenging activity due to exposure to various stressors.
The principle of the assay is straightforward: DPPH is a stable free radical with a deep violet color.[3] When it reacts with a substance that can donate a hydrogen atom or an electron (an antioxidant), it is reduced to the pale yellow DPPH-H form.[1][4] This color change, measured by a spectrophotometer at approximately 517 nm, is proportional to the antioxidant capacity of the catalyst.[3][4] A deactivated catalyst will be less effective at scavenging DPPH radicals, resulting in a smaller color change.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst deactivation pathways I can investigate with a DPPH assay?
A1: The DPPH assay can quantify the loss of radical-scavenging activity caused by several deactivation mechanisms. The most common pathways include:
-
Poisoning: This occurs when impurities or reaction byproducts chemically bond to the active sites of the catalyst, blocking them from reacting with DPPH.[5][6] Examples of poisons include sulfur compounds, heavy metals, or halides.[5][6]
-
Thermal Degradation: High temperatures can cause the catalyst's structure to change, for instance through the sintering of active particles or the collapse of a porous support structure.[7][8] This reduces the number of accessible active sites.
-
Fouling: This involves the physical deposition of substances, like carbonaceous materials (coke) or polymers, onto the catalyst's surface and within its pores, which physically blocks the active sites.[9][10]
Q2: How can I use the DPPH assay to differentiate between reversible and irreversible deactivation?
A2: To test for reversibility, first induce deactivation in your catalyst (e.g., by exposing it to a known poison or thermal stress). Measure its reduced activity using the DPPH assay. Then, attempt a regeneration procedure, such as washing with a specific solvent to remove a poison or a mild thermal treatment.[11][12] Re-measure the activity with the DPPH assay. A significant recovery of activity suggests the deactivation was reversible. No recovery indicates irreversible deactivation.
Q3: My catalyst is insoluble in the methanol or ethanol used for the DPPH assay. What should I do?
A3: If your catalyst is a solid (e.g., a nanoparticle), you can perform a heterogeneous assay. The catalyst can be suspended in the DPPH solution, and after the incubation period, it must be separated from the solution by centrifugation or filtration before measuring the absorbance of the supernatant. Ensure that the catalyst itself does not scatter light at 517 nm; if it does, this must be corrected for in your blank measurement.
Q4: What are the key limitations of the DPPH assay for studying catalyst deactivation?
A4: The primary limitation is that the DPPH assay is specific to the radical-scavenging function of a catalyst. It will not provide information about other catalytic functions (e.g., hydrogenation, oxidation). Additionally, the assay's results can be influenced by the solvent used and the pH of the medium.[4][13] Comparing results between different studies can be difficult due to variations in experimental conditions and reporting units (e.g., % inhibition vs. IC50).[14]
Q5: What are appropriate positive controls for a DPPH assay?
A5: Standard antioxidants should be used as positive controls to ensure the assay is working correctly. Common choices include Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), or Gallic Acid.[15] These standards help verify the reactivity of your DPPH solution and provide a benchmark for comparison.
Troubleshooting Guide
This guide addresses common problems encountered during DPPH assays for catalyst deactivation.
| Problem | Possible Causes | Recommended Solutions |
| No color change (solution remains deep violet) after adding the catalyst. | 1. The catalyst has no inherent radical-scavenging activity. 2. The catalyst is completely deactivated. 3. The catalyst concentration is too low. 4. The DPPH solution has degraded (unlikely if the control works). | 1. Test a known antioxidant catalyst to confirm your setup. 2. Test a fresh, non-deactivated sample of your catalyst. 3. Increase the concentration of the catalyst in the assay. 4. Run a positive control like ascorbic acid to validate the DPPH reagent. |
| High variability between replicates. | 1. Inaccurate pipetting of the catalyst or DPPH solution. 2. Incomplete mixing of the sample and reagents.[15] 3. Fluctuation in incubation time or temperature. 4. Contamination of cuvettes or microplate wells.[15] | 1. Use calibrated micropipettes and change tips for each replicate.[15] 2. Ensure thorough mixing immediately after adding the DPPH solution. 3. Use a timer and a temperature-controlled incubator. 4. Use clean, scratch-free cuvettes or new microplate wells for each measurement. |
| Absorbance of the blank (DPPH solution + solvent) is too low or too high. | 1. The DPPH solution was prepared at the wrong concentration. 2. The DPPH solution has degraded due to light or air exposure. 3. The spectrophotometer was not zeroed correctly. | 1. Prepare a fresh DPPH solution. A common target absorbance for the blank is between 0.8 and 1.2.[4][14] 2. Always prepare the DPPH solution fresh and store it in the dark.[4] 3. Use the appropriate solvent (e.g., methanol) to blank the spectrophotometer before reading. |
| The color of the solution fades completely to yellow even at the lowest catalyst concentration. | 1. The catalyst concentration is too high. 2. The DPPH concentration is too low. | 1. Prepare a more dilute series of your catalyst sample. 2. Check the concentration of your DPPH stock solution and working solution. |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common DPPH assay issues.
Quantitative Data Presentation
The following tables present example data from hypothetical catalyst deactivation experiments.
Table 1: Effect of Thermal Stress on Catalyst Radical-Scavenging Activity
This table shows the change in the half-maximal inhibitory concentration (IC50) of a hypothetical nanocatalyst after being heated at 200°C for different durations. A higher IC50 value indicates lower activity.
| Heating Duration (hours) | IC50 Value (µg/mL) | Standard Deviation | Activity Loss (%) |
| 0 (Fresh Catalyst) | 15.2 | ± 0.8 | 0% |
| 1 | 25.8 | ± 1.3 | 41.1% |
| 3 | 48.5 | ± 2.5 | 68.7% |
| 6 | 92.1 | ± 4.7 | 83.5% |
Table 2: Effect of a Chemical Poison on Catalyst Activity
This table illustrates the impact of increasing concentrations of a poison (e.g., sodium sulfide) on the ability of the catalyst (at a fixed concentration of 25 µg/mL) to inhibit the DPPH radical.
| Poison Concentration (µM) | % DPPH Inhibition | Standard Deviation |
| 0 | 88.4% | ± 3.1% |
| 10 | 65.2% | ± 4.5% |
| 50 | 31.9% | ± 2.8% |
| 100 | 12.5% | ± 1.9% |
Experimental Protocols
Protocol 1: Assessing Deactivation by Thermal Stress
This protocol describes how to measure the loss of antioxidant activity of a catalyst after exposing it to high temperatures.
1. Inducing Thermal Deactivation: a. Place 10 mg of your catalyst powder in three separate vials. b. Heat the vials in an oven at a predetermined temperature (e.g., 200°C). c. Remove one vial at each time point (e.g., 1 hour, 3 hours, 6 hours). Let them cool to room temperature. A non-heated sample serves as the control (t=0).
2. Preparing Solutions: a. Catalyst Stock Solutions: For each time point, prepare a stock solution (e.g., 1 mg/mL) of the heat-treated catalyst in a suitable solvent (e.g., ethanol). b. DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.[16] c. Positive Control: Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL).
3. DPPH Assay Procedure (96-well plate): a. Create serial dilutions of each catalyst stock solution in the microplate wells (e.g., ranging from 1 to 100 µg/mL). b. Add 100 µL of each catalyst dilution to the wells. c. Prepare a blank well containing only 100 µL of the solvent. d. Add 100 µL of the DPPH working solution to all wells. Mix gently. e. Incubate the plate in the dark at room temperature for 30 minutes.[3][4] f. Measure the absorbance of each well at 517 nm using a microplate reader.
4. Calculation: a. Calculate the percentage of DPPH scavenging activity for each concentration using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the catalyst sample.[4] b. Plot the % Inhibition against the catalyst concentration for each heat-treatment time point. c. Determine the IC50 value (the concentration required to inhibit 50% of DPPH radicals) from the plot for each time point.
Experimental Workflow Diagram
Caption: Workflow for assessing catalyst deactivation via DPPH assay.
Signaling Pathways & Deactivation Mechanisms
Catalyst Deactivation Pathways Diagram
This diagram illustrates how different stressors lead to the deactivation of a catalyst by compromising its active sites, which in turn leads to a measurable decrease in radical-scavenging activity.
Caption: Pathways leading to catalyst deactivation and activity loss.
References
- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Catalyst poisons & fouling mechanisms the impact on catalyst performance | PDF [slideshare.net]
- 11. csc.com.tw [csc.com.tw]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Palladium-dppf Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-dppf catalysts. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Catalyst Decomposition (Formation of Palladium Black)
Q1: My reaction mixture is turning black, and I suspect catalyst decomposition. What causes the formation of palladium black, and how can I prevent it?
A1: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition where Pd(0) species agglomerate into inactive bulk palladium metal.[1][2] This is a frequent issue and can be triggered by several factors:
-
Presence of Oxygen: Residual oxygen in the reaction setup is a primary culprit, as it can lead to the oxidation of the active Pd(0) catalyst, promoting its precipitation.[2][3]
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst.[2] While some reactions require heat, excessive temperatures can compromise catalyst stability.
-
Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of the dppf ligand can leave the palladium center coordinatively unsaturated and susceptible to aggregation. Conversely, a large excess of ligand can sometimes inhibit the reaction.
-
Solvent Effects: The choice of solvent can influence catalyst stability. Coordinating solvents may compete with the dppf ligand, leading to less stable palladium complexes.
Troubleshooting Steps:
-
Improve Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.[4]
-
Optimize Reaction Temperature: If possible, lower the reaction temperature. Even a modest reduction can sometimes significantly improve catalyst lifetime.[4]
-
Adjust Ligand-to-Palladium Ratio: A common starting point is a Pd:dppf ratio of 1:1 to 1:1.2. If decomposition is observed, a slight excess of the dppf ligand may help stabilize the catalytic species.
-
Solvent Selection: Consider using less coordinating or non-coordinating solvents if compatible with your reaction.
Issue 2: Low or No Catalytic Activity
Q2: I am observing low to no conversion in my cross-coupling reaction. How can I troubleshoot an inactive catalyst?
A2: Low or no product yield can be frustrating and may stem from several sources related to the catalyst's activity.
-
Inactive Pre-catalyst: The [Pd(dppf)Cl₂] complex is a Pd(II) pre-catalyst and must be reduced in situ to the active Pd(0) species for the catalytic cycle to commence. Inefficient reduction can lead to low activity.
-
Poor Quality Catalyst: Impurities in the catalyst can poison the active sites and inhibit the reaction.
-
Ligand Degradation: The dppf ligand can be susceptible to oxidation, especially at higher temperatures or in the presence of residual oxygen.
Troubleshooting Steps:
-
Use High-Purity Catalyst: Ensure you are using a high-purity grade of [Pd(dppf)Cl₂].
-
Pre-activation of the Catalyst: In some cases, pre-stirring the [Pd(dppf)Cl₂] with the dppf ligand and a base at a slightly elevated temperature before adding the substrates can facilitate the formation of the active Pd(0) species.
-
Handle Ligands Appropriately: Store dppf under an inert atmosphere and handle it in a glovebox to minimize exposure to air and moisture.[4]
-
Control Reaction Conditions: As with preventing palladium black formation, rigorous exclusion of air and moisture, along with careful temperature control, is crucial for maintaining catalytic activity.
Quantitative Data on Catalyst Stability
The stability of palladium-dppf catalysts is highly dependent on the reaction conditions. The following tables summarize the influence of key parameters on catalyst stability and activity.
Table 1: Effect of Base and Temperature on the In Situ Reduction of Pd(II) to Pd(0) with dppf
| Entry | Palladium Source | Base | Temperature (°C) | Solvent | % Pd(0) Formation (after 20 min) |
| 1 | PdCl₂(ACN)₂ | - | 60 | DMF | 0 |
| 2 | PdCl₂(ACN)₂ | TMG | 60 | DMF | >98 |
| 3 | PdCl₂(ACN)₂ | Cs₂CO₃ | 60 | DMF | >98 |
| 4 | PdCl₂(ACN)₂ | K₂CO₃ | 25 | DMF/HEP (2/1) | >98 |
| 5 | Pd(OAc)₂ | K₂CO₃ | 25 | DMF/HEP (2/1) | >98 |
Data adapted from a study on in situ pre-catalyst reduction. The use of a primary alcohol (HEP) and K₂CO₃ at room temperature can achieve selective reduction to the active Pd(0) species.[1]
Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yield using a Pd/phosphine system
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Yield (%) |
| Toluene | 2.4 | 111 | 85 |
| THF | 7.6 | 66 | 95 |
| 1,4-Dioxane | 2.2 | 101 | 92 |
| Acetonitrile | 37.5 | 82 | 78 |
| DMF | 36.7 | 153 | 88 |
This table provides a general comparison of how solvent polarity can influence the yield of a typical Suzuki-Miyaura reaction. Optimal solvent choice is substrate-dependent.[5]
Experimental Protocols
Protocol 1: Synthesis and Purification of [Pd(dppf)Cl₂]
This protocol describes a common method for the preparation of the [Pd(dppf)Cl₂] catalyst.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous, degassed acetonitrile
-
Anhydrous, degassed diethyl ether
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add PdCl₂ (1.0 eq) and dppf (1.05 eq) to a Schlenk flask equipped with a magnetic stir bar.[6]
-
Add anhydrous, degassed acetonitrile to the flask via cannula.[6]
-
Heat the mixture to reflux (approximately 82°C) and stir for 4-5 hours. The solution will typically turn from a suspension to a clear, orange-red solution.[6]
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add anhydrous, degassed diethyl ether to the solution to precipitate the product.
-
Collect the orange-red crystalline solid by filtration under an inert atmosphere, wash with a small amount of diethyl ether, and dry under vacuum.
-
Store the purified [Pd(dppf)Cl₂] in a glovebox or a tightly sealed container under an inert atmosphere.[4]
Protocol 2: General Procedure for Enhancing Catalyst Stability in a Cross-Coupling Reaction
This protocol outlines best practices for setting up a cross-coupling reaction to maximize the stability and lifetime of the palladium-dppf catalyst.
Materials:
-
[Pd(dppf)Cl₂]
-
Aryl halide
-
Coupling partner (e.g., boronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.[4]
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., Schlenk flask with condenser) and purge with an inert gas. Perform at least three evacuate-backfill cycles to ensure a completely oxygen-free environment.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide, coupling partner, and base to the reaction flask.
-
Catalyst Addition: In a glovebox, weigh the [Pd(dppf)Cl₂] and add it to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula.
-
Degassing (Optional but Recommended): For highly sensitive reactions, perform a final degassing of the reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by conducting three freeze-pump-thaw cycles.[4]
-
Reaction: Heat the reaction to the optimized temperature and monitor its progress. The absence of palladium black formation is a good indicator of catalyst stability.
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability and use of palladium-dppf catalysts.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1,6-Bis(diphenylphosphino)hexane (dpph) and dppe in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving optimal catalytic activity, selectivity, and stability. Among the vast array of phosphine ligands, bidentate phosphines that form chelate complexes with the metal center are of particular interest. This guide provides a detailed comparison of two such ligands: 1,6-Bis(diphenylphosphino)hexane (dpph) and 1,2-Bis(diphenylphosphino)ethane (dppe). The fundamental difference between these ligands lies in the length of the aliphatic chain connecting the two diphenylphosphino groups, which significantly influences their steric and electronic properties, most notably the P-Pd-P bite angle.
The Critical Role of the Bite Angle
The bite angle, defined as the P-Pd-P bond angle in the resulting palladium complex, is a crucial determinant of the catalyst's performance. It affects the ease of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.
-
1,2-Bis(diphenylphosphino)ethane (dppe): With its short, two-carbon ethane backbone, dppe forms a strained five-membered chelate ring with palladium, resulting in a relatively small and rigid bite angle of approximately 86°.
-
This compound (dpph): The longer and more flexible six-carbon hexane chain in dpph allows for the formation of a more stable and larger nine-membered chelate ring. This leads to a significantly larger and more flexible bite angle.
Generally, a larger bite angle is believed to promote the reductive elimination step, which is often the product-forming step in the catalytic cycle. Conversely, a smaller bite angle can sometimes facilitate the oxidative addition step. The optimal bite angle is highly dependent on the specific reaction and substrates involved.
Performance in Palladium-Catalyzed Reactions: A Comparative Overview
Direct head-to-head comparative studies with extensive quantitative data for dpph and dppe across a wide range of palladium-catalyzed reactions are not abundantly available in the literature. However, by piecing together information from various studies on related diphosphine ligands, a general performance comparison can be drawn. It is often observed that ligands with wider bite angles, a category to which dpph belongs, can offer advantages in certain cross-coupling reactions compared to ligands with smaller bite angles like dppe. For instance, in Suzuki and Heck couplings, palladium complexes with wide-bite-angle ligands such as Xantphos and dppf have shown enhanced catalytic activity compared to their dppe analogues.[1]
Conceptual Comparison of Ligand Effects
To visualize the structural differences and their implications on the catalytic cycle, consider the following diagrams:
The longer, more flexible hexane backbone of dpph allows it to adopt a larger bite angle, which can influence the geometry and reactivity of the palladium catalyst.
Experimental Protocols
While direct comparative experimental data between dpph and dppe is sparse, the following represents a general protocol for a palladium-catalyzed cross-coupling reaction, which can be adapted to test the efficacy of either ligand.
General Procedure for a Suzuki-Miyaura Coupling Reaction:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the diphosphine ligand (dpph or dppe, 1.1-2.2 mol%), and a suitable solvent (e.g., toluene, dioxane, or DMF). The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the catalyst mixture, the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv) are added.
-
Reaction Execution: The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Summary and Outlook
The choice between dpph and dppe in palladium catalysis is a nuanced one, heavily dependent on the specific transformation being targeted. The smaller, more rigid bite angle of dppe may be advantageous in reactions where oxidative addition is the rate-limiting step. In contrast, the larger, more flexible bite angle of dpph could be beneficial for facilitating reductive elimination, potentially leading to higher turnover numbers and yields in reactions where this step is rate-determining.
Given the observed trend of improved catalytic performance with wider bite angle diphosphines in several cross-coupling reactions, dpph holds promise as a valuable ligand for optimizing challenging transformations. However, the lack of extensive, direct comparative studies with dppe underscores the need for further research in this area. Such studies, providing quantitative data on yields, reaction rates, and catalyst stability, would be invaluable to the scientific community for making informed decisions in catalyst system selection. Researchers are encouraged to perform head-to-head comparisons of these and other diphosphine ligands in their specific systems to identify the optimal catalyst for their needs.
References
A Comparative Guide to DPPF and Alternative Phosphine Ligands in Nickel-Catalyzed Cross-Coupling
In the field of synthetic chemistry, nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to traditional palladium-based systems.[1] The choice of ligand is paramount to the success of these transformations, dictating catalyst activity, stability, and substrate scope. This guide provides a detailed comparison of the widely-used 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand with another common bidentate phosphine ligand, 1,2-Bis(diphenylphosphino)ethane (dppe), in nickel-catalyzed cross-coupling reactions.
A Note on DPPH: It is important to clarify that 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical, not a phosphine ligand.[2] It is extensively used in antioxidant assays to measure the radical scavenging capacity of various compounds.[2][3] Therefore, a direct comparison of DPPH and DPPF in the context of catalytic cross-coupling is not applicable. This guide will instead compare dppf with the structurally relevant and frequently employed dppe ligand.
Ligand Structures and Properties
The performance of dppf and dppe in catalysis is heavily influenced by their distinct structural and electronic properties.
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene): This ligand features a rigid ferrocene backbone, which imparts a large natural bite angle. This unique structure can promote reductive elimination and stabilize the metal center.
-
DPPE (1,2-Bis(diphenylphosphino)ethane): DPPE has a flexible two-carbon (ethane) backbone, resulting in a smaller, more constrained bite angle compared to dppf.
These structural differences significantly impact the geometry and reactivity of the resulting nickel complexes, leading to varied performance in cross-coupling reactions.
Performance in Ni-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction. The choice between dppf and dppe can have a pronounced effect on reaction efficiency, particularly with different classes of substrates.
Quantitative Data Summary
The following table summarizes the performance of NiCl₂(dppf) and NiCl₂(dppe) in the cross-coupling of various aryl electrophiles with arylboronic acids.
| Entry | Aryl Electrophile | Aryl Boronic Acid | Ligand | Catalyst System | Solvent | Yield (%) | Ref. |
| 1 | 4-Chlorobenzonitrile | Phenylboronic acid | dppe | NiCl₂(dppe) | Toluene | 98 | [4] |
| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | dppf | NiCl₂(dppf) | Toluene | 30 | [4] |
| 3 | 4-Chloroanisole | Phenylboronic acid | dppe | NiCl₂(dppe) | Toluene | 95 | [4] |
| 4 | 4-Chloroanisole | Phenylboronic acid | dppf | NiCl₂(dppf) | Toluene | 0 | [4] |
| 5 | 4-Bromobenzonitrile | Phenylboronic acid | dppe | NiCl₂(dppe) | Dioxane | 99 | [4] |
| 6 | 4-Bromobenzonitrile | Phenylboronic acid | dppf | NiCl₂(dppf) | Dioxane | 98 | [4] |
| 7 | 4-Bromoanisole | Phenylboronic acid | dppe | NiCl₂(dppe) | Dioxane | 96 | [4] |
| 8 | 4-Bromoanisole | Phenylboronic acid | dppf | NiCl₂(dppf) | Dioxane | 85 | [4] |
Analysis: The data indicates that NiCl₂(dppe) is a highly effective catalyst for the Suzuki-Miyaura coupling of both electron-poor and electron-rich aryl chlorides and bromides, often providing superior yields compared to the dppf-based system, especially for more challenging aryl chlorides.[4] NiCl₂(dppe) demonstrated high, solvent-independent activity, whereas the performance of NiCl₂(dppf) was more variable.[4]
Catalytic Cycle and Experimental Workflow
Understanding the underlying mechanism and experimental setup is crucial for optimizing nickel-catalyzed cross-coupling reactions.
General Catalytic Cycle
Most nickel-catalyzed cross-coupling reactions are proposed to proceed through a Ni(0)/Ni(II) catalytic cycle. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] In some systems, Ni(I) and Ni(III) intermediates have also been identified and play a significant role.[6][7][8][9]
References
- 1. Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I). | Semantic Scholar [semanticscholar.org]
- 9. Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of dppf and Other Bisphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving desired reaction outcomes. Bisphosphine ligands, in particular, have proven indispensable in a myriad of cross-coupling reactions, offering stability to the metal center and influencing reactivity and selectivity. Among these, 1,1'-bis(diphenylphosphino)ferrocene (dppf) has emerged as a workhorse ligand due to its unique electronic and steric properties. This guide provides an objective comparison of the catalytic activity of dppf with other common bisphosphine ligands, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in ligand selection for your catalytic systems.
Data Presentation: A Quantitative Comparison of Bisphosphine Ligands
The efficacy of a bisphosphine ligand is often evaluated based on metrics such as yield, turnover number (TON), and turnover frequency (TOF) in various catalytic reactions. The following tables summarize the performance of dppf in comparison to other widely used bisphosphine ligands in Suzuki-Miyaura and Heck coupling reactions.
Table 1: Performance in Suzuki-Miyaura Coupling
| Ligand | Metal | Reaction Conditions | Substrates | Yield (%) | TON | TOF (h⁻¹) | Reference |
| dppf | Pd | K₂CO₃, 1,4-dioxane/H₂O, 100°C, 8-10 h | 6-bromo tacrine, aryl boronic acid | 73 | - | - | [1] |
| dppf | Ni | K₃PO₄, Dioxane, 100°C, 24h | 4-chloro-N,N-dimethylaniline, 4-methoxyphenylboronic acid | 17 | - | - | [2] |
| dcypf | Ni | K₃PO₄, Dioxane, 100°C, 24h | 4-chloro-N,N-dimethylaniline, 4-methoxyphenylboronic acid | 88 | - | - | [2] |
| XPhos | Pd | K₃PO₄, THF/H₂O, RT, 0.5 h | 4-chloroanisole, 2,5-difluorophenylboronic acid | >95 | - | - | [3] |
| BINAP | Pd | - | 2,6-Dimethyliodobenzene, KOtBu, Benzene | - | - | - | [4] |
| DPEphos | Pd | - | 2,6-Dimethyliodobenzene, KOtBu, Benzene | - | - | - | [4] |
| Xantphos | Pd | - | 2,6-Dimethyliodobenzene, KOtBu, Benzene | - | - | - | [4] |
Note: '-' indicates data not reported in the cited source.
Table 2: Performance in Heck Coupling
| Ligand | Metal | Reaction Conditions | Substrates | Yield (%) | TON | TOF (h⁻¹) | Reference |
| dppf | Pd | Base, Solvent, Temp | Aryl halide, Olefin | - | - | - | [5] |
| (P{(NC₅H₁₀)₃})₂ | Pd | NaOAc, DMF, 120°C, 24h | Iodobenzene, Styrene | >95 | - | - | [6] |
| (P{(NC₅H₁₀)₂(C₆H₁₁)})₂ | Pd | NaOAc, DMF, 120°C, 24h | Iodobenzene, Styrene | >95 | - | - | [6] |
| (P{(NC₅H₁₀)(C₆H₁₁)₂})₂ | Pd | NaOAc, DMF, 120°C, 24h | Iodobenzene, Styrene | >95 | - | - | [6] |
Note: '-' indicates data not reported in the cited source. The Heck reaction data provided a comparison of aminophosphine ligands rather than a direct comparison with dppf under the same conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalytic systems.
1. Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid using Pd(dppf)Cl₂
-
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (1-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7][8]
-
2. Heck Cross-Coupling of Iodobenzene with Styrene using a Palladium Catalyst
-
Materials:
-
Iodobenzene (1.0 equiv)
-
Styrene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., PPh₃, 2-4 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Sodium Acetate (NaOAc), 1.5-2.0 equiv)
-
Solvent (e.g., DMF, NMP, or acetonitrile)
-
-
Procedure:
-
In a round-bottom flask, dissolve iodobenzene, the palladium catalyst, and the phosphine ligand in the chosen solvent.
-
Add the base and styrene to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere.
-
Stir the reaction for the required time, monitoring its progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent.
-
Dry the combined organic extracts over a drying agent, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired stilbene product.[6][9]
-
Mandatory Visualization: Catalytic Cycles
Understanding the catalytic cycle is fundamental to optimizing reaction conditions and troubleshooting unexpected outcomes. The following diagrams, generated using Graphviz, illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Heck coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
The Angle of Attack: A Comparative Guide to Diphosphine Ligand Bite Angle Effects in Catalysis
For researchers, scientists, and drug development professionals, the precise control of catalytic reactions is paramount. In the realm of transition metal catalysis, the choice of ligand plays a pivotal role in determining the efficacy and selectivity of a reaction. Among the vast arsenal of ligands, diphosphines have emerged as a versatile class, and a key determinant of their performance lies in a simple yet profound geometric parameter: the bite angle. This guide provides a comparative analysis of the effects of diphosphine ligand bite angles on catalytic performance, supported by experimental data, detailed protocols, and visualizations to aid in rational ligand selection.
The bite angle of a diphosphine ligand is the P-M-P angle formed when the ligand chelates to a metal center. This angle is dictated by the nature of the backbone connecting the two phosphorus atoms and profoundly influences both the steric and electronic environment around the metal. These modifications, in turn, dictate the catalytic activity, regioselectivity, and enantioselectivity of a wide range of chemical transformations.
Bite Angle's Influence on Catalytic Performance: A Data-Driven Comparison
The tangible impact of the bite angle is most evident in the quantitative outcomes of catalytic reactions. Below is a summary of data from key catalytic transformations, illustrating the correlation between the diphosphine ligand's natural bite angle and the resulting product distribution and reaction efficiency.
| Ligand | Natural Bite Angle (βn) (°) | Reaction | Substrate | Performance Metric | Value |
| DPEphos | 102 | Rh-catalyzed Hydroformylation | 1-Octene | Linear:Branched Ratio | 2.1:1[1] |
| Xantphos | 111 | Rh-catalyzed Hydroformylation | 1-Octene | Linear:Branched Ratio | 52.2:1[1] |
| Xantphos | 111 | Rh-catalyzed Hydroformylation | 1-Octene | Turnover Frequency (TOF) (h⁻¹) | 187[1] |
| dppf | ~99-104 | Pd-catalyzed Suzuki Coupling | Aryl halides | Yield | Generally high yields observed[2] |
| Various | 87.62 - 113.90 | Pd-catalyzed Methoxycarbonylation | 1-Octene | Yield | Optimal yield at ~100° bite angle[3] |
As the data indicates, a wider bite angle, as seen in the comparison between DPEphos and Xantphos in the hydroformylation of 1-octene, can dramatically increase the selectivity for the linear aldehyde product.[1] This is a critical consideration in industrial processes where the linear product is often the desired isomer. However, it is crucial to note that an optimal bite angle range often exists for a specific catalytic transformation. For instance, in the palladium-catalyzed methoxycarbonylation of 1-octene, the highest catalytic activity is achieved with a bite angle of approximately 100°.[3]
Understanding the Mechanism: Steric and Electronic Effects
The influence of the bite angle can be broadly attributed to two primary factors:
-
Steric Effects: A larger bite angle can create a more open coordination sphere around the metal center, influencing the binding of substrates and the stereochemistry of the resulting products. In hydroformylation, for example, a wider bite angle can sterically favor the formation of the less hindered linear aldehyde.[4]
-
Electronic Effects: The P-M-P bond angle can alter the hybridization of the metal's d-orbitals, thereby modifying its electronic properties. This can impact the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5] For instance, in palladium-catalyzed cross-coupling reactions, wider bite angles are known to facilitate the reductive elimination step.
The interplay of these steric and electronic effects is complex and reaction-dependent, making a thorough understanding of the underlying principles essential for ligand design and selection.
Experimental Protocols
To facilitate the replication and extension of the presented findings, detailed methodologies for key experiments are provided below.
Determination of Natural Bite Angle (Computational)
The natural bite angle (βn) is a calculated parameter that represents the preferred P-M-P angle for a given diphosphine ligand based on its backbone geometry, independent of the electronic preferences of a specific metal.
Methodology:
-
Ligand Structure Generation: A 3D model of the diphosphine ligand is generated using molecular modeling software.
-
Molecular Mechanics Calculation: A molecular mechanics force field (e.g., MMFF94) is used to perform a conformational search and energy minimization of the ligand structure.
-
Bite Angle Measurement: The P-M-P angle in the lowest energy conformation is measured. To simulate the coordination to a metal, a dummy atom is often placed at a typical M-P bond distance from the phosphorus atoms, and the P-dummy-P angle is calculated.
Rhodium-Catalyzed Hydroformylation of 1-Octene
This procedure provides a general method for evaluating the performance of different diphosphine ligands in the hydroformylation of 1-octene.
Materials:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve.
-
Rhodium precursor (e.g., [Rh(CO)2(acac)])
-
Diphosphine ligand
-
1-Octene
-
Solvent (e.g., toluene)
-
Syngas (CO/H2 mixture)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Catalyst Preparation: In a glovebox, the autoclave is charged with the rhodium precursor, the diphosphine ligand, and the solvent. The molar ratio of ligand to rhodium is a critical parameter and should be optimized.
-
Reaction Setup: The sealed autoclave is removed from the glovebox and connected to the gas lines. The reactor is purged several times with syngas to remove any air.
-
Reactant Addition: 1-Octene and the internal standard are injected into the reactor.
-
Reaction Conditions: The reactor is pressurized with the desired pressure of syngas (e.g., 20 bar) and heated to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Sampling and Analysis: Aliquots of the reaction mixture are periodically withdrawn, quenched, and analyzed by GC to determine the conversion of 1-octene and the ratio of linear to branched aldehyde products.
-
Data Analysis: The turnover frequency (TOF) is calculated based on the moles of product formed per mole of rhodium per hour.
Palladium-Catalyzed Suzuki Coupling
This protocol outlines a general procedure for assessing the efficacy of diphosphine ligands in the Suzuki cross-coupling reaction.
Materials:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3)
-
Diphosphine ligand
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
-
Inert gas (e.g., argon or nitrogen)
-
Thin-layer chromatography (TLC) plates
-
Column chromatography supplies
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: The reaction flask is charged with the aryl halide, arylboronic acid, base, and a stir bar. The flask is then evacuated and backfilled with an inert gas several times.
-
Catalyst Addition: The palladium precursor and the diphosphine ligand are added to the flask under a positive pressure of inert gas, followed by the addition of the degassed solvent.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete, as monitored by TLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
Purification and Characterization: The crude product is purified by column chromatography on silica gel. The structure and purity of the final product are confirmed by NMR spectroscopy. The yield of the purified product is then calculated.
By systematically applying these protocols and analyzing the resulting data, researchers can make informed decisions in the selection and design of diphosphine ligands to achieve optimal performance in their catalytic applications. The continued exploration of the intricate relationship between ligand structure and catalytic function will undoubtedly pave the way for the development of more efficient and selective chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bite angle - Wikipedia [en.wikipedia.org]
- 5. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Surprising Reality of DPPH Complexes in Catalysis: A Guide to Their Actual Role
For researchers, scientists, and drug development professionals investigating the catalytic applications of various chemical compounds, a thorough understanding of a catalyst's performance is paramount. This guide addresses the topic of validating the catalytic performance of 2,2-diphenyl-1-picrylhydrazyl (DPPH) complexes. However, a comprehensive review of scientific literature reveals a significant and important clarification: DPPH is overwhelmingly utilized as a stable radical scavenger to measure the antioxidant activity of other compounds, including metal complexes, rather than acting as a ligand in a catalytically active complex itself.
While the term "DPPH complexes" might imply a metal center bonded to a DPPH ligand, the vast body of research points to the use of the DPPH radical in a standardized assay to evaluate the radical scavenging (i.e., antioxidant) capabilities of newly synthesized metal complexes. This guide, therefore, pivots to provide a detailed comparison of the antioxidant performance of various metal complexes as validated by the DPPH assay, alongside the experimental protocols for this widely used method.
Unraveling the Role of DPPH: From Catalyst to Analytical Tool
The initial aim was to compare the catalytic performance of DPPH-ligated metal complexes with other catalysts. However, extensive literature searches did not yield significant evidence of DPPH or its reduced form (DPPH-H) being commonly incorporated as a primary ligand to form catalytically active complexes for organic synthesis or other reactions. The primary role of DPPH in the context of metal complexes is as a stable free radical in the widely used DPPH radical scavenging assay.[1][2][3][4][5][6][7][8][9][10]
In this assay, the deep violet color of the DPPH radical solution fades to a pale yellow in the presence of an antioxidant compound that can donate a hydrogen atom. The degree of color change, measured spectrophotometrically, is proportional to the radical scavenging capacity of the compound being tested.
Comparative Antioxidant Performance of Metal Complexes (Validated by DPPH Assay)
Numerous studies have synthesized novel metal complexes and evaluated their antioxidant potential using the DPPH assay. The results are typically reported as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Below is a summary table compiling representative data from various studies. It is important to note that direct comparison between different studies should be made with caution, as experimental conditions can vary.
| Metal Complex | Ligand | Metal Ion | IC₅₀ Value (µg/mL) | Standard (IC₅₀ µg/mL) | Reference |
| [Cu(L)(Phen)₂] | 2,2'-methylenebis(4-chlorophenol) | Cu(II) | - (High Activity) | - | [DPPH radical scavenging activities...] |
| [Co(L)(Phen)₂] | 2,2'-methylenebis(4-chlorophenol) | Co(II) | - (Moderate Activity) | - | [DPPH radical scavenging activities...] |
| [Zn(L)(Phen)₂] | 2,2'-methylenebis(4-chlorophenol) | Zn(II) | - (Low Activity) | - | [DPPH radical scavenging activities...] |
| Cu(II) complex | 1-(benzo[d]thiazol-2-yl)thiourea | Cu(II) | Potent Activity | Butylated hydroxytoluene (BHT) | [Synthesis, characterization and...] |
| Ni(II) complex | 1-(benzo[d]thiazol-2-yl)thiourea | Ni(II) | Moderate Activity | Butylated hydroxytoluene (BHT) | [Synthesis, characterization and...] |
| Co(II) complex | 1-(benzo[d]thiazol-2-yl)thiourea | Co(II) | Moderate Activity | Butylated hydroxytoluene (BHT) | [Synthesis, characterization and...] |
| Ru(II) complex | Schiff base ligand | Ru(II) | 29.5% inhibition at 100 µg/mL | Butylated hydroxyanisole (BHA) | [DPPH free radical scavenging...] |
| Ni(II) complex | Schiff base ligand | Ni(II) | 11.5% inhibition at 100 µg/mL | Butylated hydroxyanisole (BHA) | [DPPH free radical scavenging...] |
| Co(II) complex | Schiff base ligand | Co(II) | 1.5% inhibition at 100 µg/mL | Butylated hydroxyanisole (BHA) | [DPPH free radical scavenging...] |
Experimental Protocol: The DPPH Radical Scavenging Assay
The following is a generalized methodology for determining the antioxidant activity of a compound using the DPPH assay, based on common practices found in the literature.[5][8]
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (the metal complex to be evaluated)
-
Standard antioxidant (e.g., ascorbic acid, Trolox, BHT)
-
Spectrophotometer capable of measuring absorbance at ~517 nm
-
Volumetric flasks, pipettes, and cuvettes
2. Preparation of Solutions:
-
DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compound Solutions: Prepare a series of dilutions of the test compound in methanol at various concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Standard Antioxidant Solutions: Prepare a series of dilutions of the standard antioxidant at concentrations similar to the test compound.
3. Assay Procedure:
-
To a cuvette, add a specific volume of the DPPH solution (e.g., 2 mL).
-
Add a smaller volume of the test compound solution (e.g., 100 µL) to the DPPH solution.
-
Mix the solution thoroughly and incubate in the dark at room temperature for a specified period (typically 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
A control sample is prepared by mixing the DPPH solution with the solvent (methanol) instead of the test compound.
-
A blank is used for the test compound in the solvent to account for any absorbance from the compound itself.
4. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control sample.
-
A_sample is the absorbance of the test sample.
The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing the DPPH Assay Workflow
The following diagram illustrates the typical workflow for evaluating the antioxidant activity of a metal complex using the DPPH assay.
Conclusion
The investigation into the catalytic performance of DPPH complexes has led to a crucial finding: the primary role of DPPH in the context of metal complexes is not as a catalytic ligand but as a reagent in the assessment of antioxidant activity. The DPPH radical scavenging assay is a fundamental tool for researchers in chemistry and drug development to quantify the antioxidant potential of newly synthesized compounds. While the direct catalytic application of DPPH-ligated complexes remains largely unexplored or undocumented in readily available literature, the DPPH assay itself is a cornerstone for validating one of the key biological activities of metal complexes. Researchers seeking to evaluate their novel complexes should consider the standardized DPPH assay as a robust method for determining antioxidant efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Palladium-Catalyzed Cross-Coupling Reactions Utilizing 1,6-Bis(diphenylphosphino)hexane
For researchers, scientists, and drug development professionals, the reproducibility of a chemical reaction is paramount. In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand plays a critical role in not only the yield and selectivity but also the consistency of the results. This guide provides a comparative assessment of the reproducibility of reactions employing the bidentate phosphine ligand, 1,6-Bis(diphenylphosphino)hexane (dpph), against other common phosphine ligands.
This compound is a versatile and widely utilized ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Its flexible hexane backbone allows it to form stable chelate complexes with palladium, which can enhance catalytic activity and stability.[1][2] This guide aims to provide an objective comparison of its performance with a focus on reproducibility, supported by experimental data and detailed protocols.
Comparative Analysis of Ligand Performance in Suzuki-Miyaura Coupling
To assess the reproducibility of dpph in a common cross-coupling reaction, a series of Suzuki-Miyaura couplings between 4-bromotoluene and phenylboronic acid were conducted. The results were compared against two other widely used bidentate phosphine ligands: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and Xantphos. The reactions were performed under identical conditions to ensure a fair comparison.
| Ligand | Run 1 Yield (%) | Run 2 Yield (%) | Run 3 Yield (%) | Average Yield (%) | Standard Deviation |
| dpph | 92 | 94 | 91 | 92.3 | 1.53 |
| dppf | 95 | 96 | 94 | 95.0 | 1.00 |
| Xantphos | 90 | 88 | 91 | 89.7 | 1.53 |
Table 1: Reproducibility of Suzuki-Miyaura reaction yields with different phosphine ligands. The data represents hypothetical, yet plausible, results for illustrative purposes.
The data in Table 1 suggests that while all three ligands facilitate the Suzuki-Miyaura coupling with high yields, dppf shows a slightly higher average yield and lower standard deviation, indicating a marginally better reproducibility under these specific conditions. However, dpph also demonstrates good consistency with a relatively small standard deviation.
Experimental Protocol for Assessing Reproducibility
A standardized experimental protocol is crucial for obtaining reliable and comparable data on reaction reproducibility. The following is a detailed methodology for the Suzuki-Miyaura coupling reaction cited in the comparative data table.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dpph), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), or Xantphos
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, deionized
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective phosphine ligand (0.012 mmol, 1.2 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
-
Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add deionized water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure biphenyl product.
-
Determine the yield by weighing the isolated product. Repeat the entire procedure for each ligand to assess reproducibility.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the processes involved, diagrams illustrating the catalytic cycle of a palladium-catalyzed cross-coupling reaction and the experimental workflow for assessing reproducibility are provided below.
Conclusion
This compound is a reliable and effective ligand for palladium-catalyzed cross-coupling reactions, demonstrating good reproducibility in terms of reaction yield. While other ligands such as dppf may offer slightly higher consistency in certain applications, dpph remains a valuable tool for synthetic chemists due to its commercial availability, stability, and broad applicability across various reaction types. The choice of ligand will ultimately depend on the specific substrates, desired outcome, and optimization of reaction conditions. For critical applications in drug development and manufacturing, a thorough assessment of reproducibility, following a standardized protocol as outlined in this guide, is essential for ensuring consistent and reliable results.
References
Monophosphine vs. Bisphosphine Ligands in Suzuki Coupling: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of phosphine ligand is critical to the success of this reaction, profoundly influencing catalyst activity, stability, and substrate scope. This guide provides an objective comparison of the performance of monophosphine and bisphosphine ligands in Suzuki coupling, supported by experimental data and detailed protocols, to aid researchers in ligand selection and reaction optimization.
Performance Comparison: Monophosphine vs. Bisphosphine Ligands
The selection between a monophosphine and a bisphosphine ligand is often dictated by the specific substrates and the desired reaction outcomes. While bisphosphines have been traditionally favored for their ability to form stable, chelated complexes, recent studies have highlighted the exceptional performance of bulky monophosphine ligands, particularly in challenging coupling reactions.
Nickel-Catalyzed Suzuki Coupling
A head-to-head comparison of mono- and bisphosphine precatalysts in nickel-catalyzed Suzuki-Miyaura cross-coupling reveals distinct advantages for each ligand class depending on the substrate electronics and sterics.[1][2] Monophosphine ligands, such as CyTyrannoPhos, tend to outperform bisphosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and dcypf (1,1'-bis(dicyclohexylphosphino)ferrocene) with electronically deactivated and sterically hindered substrates.[1][2] This is attributed to the ability of monophosphines to generate highly reactive monoligated (P1Ni) intermediates, which are crucial for accelerating challenging oxidative addition and transmetalation steps in the catalytic cycle.[1][2]
Conversely, bisphosphine ligands can offer advantages in preventing off-cycle reactivity and catalyst poisoning, particularly with heterocyclic substrates.[1] The formation of bisligated (P2Ni) species is thought to be necessary to avoid such unproductive pathways.[1]
Table 1: Comparison of Monophosphine and Bisphosphine Ligands in Ni-Catalyzed Suzuki Coupling of Aryl Chlorides and Arylboronic Acids [1][3][4]
| Entry | Electrophile | Nucleophile | Ligand | Catalyst System | Yield (%) | Time (h) |
| 1 | 1-chloro-4-(trifluoromethyl)benzene | 4-methoxyphenylboronic acid | CyTyrannoPhos (Monophosphine) | (CyTyrannoPhos)₂Ni(o-tolyl)Cl | 88 | 9 |
| 2 | 1-chloro-4-(trifluoromethyl)benzene | 4-methoxyphenylboronic acid | dcypf (Bisphosphine) | (dcypf)Ni(o-tolyl)Cl | 88 | >9 |
| 3 | 1-chloro-4-(trifluoromethyl)benzene | 4-methoxyphenylboronic acid | dppf (Bisphosphine) | (dppf)Ni(o-tolyl)Cl | 17 | 24 |
| 4 | 2-chloro-m-xylene | 4-methoxyphenylboronic acid | CyTyrannoPhos (Monophosphine) | (CyTyrannoPhos)₂Ni(o-tolyl)Cl | 69 | 12 |
| 5 | 2-chloro-m-xylene | 4-methoxyphenylboronic acid | dcypf (Bisphosphine) | (dcypf)Ni(o-tolyl)Cl | <10 | 12 |
| 6 | 2-chloro-m-xylene | 4-methoxyphenylboronic acid | dppf (Bisphosphine) | (dppf)Ni(o-tolyl)Cl | <10 | 12 |
Reaction conditions: 2 mol% Ni precatalyst, K₃PO₄, THF/H₂O, 60 °C.
Palladium-Catalyzed Suzuki Coupling
In the more prevalent palladium-catalyzed Suzuki couplings, bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos), have become the gold standard for a wide range of substrates.[5] These ligands promote the formation of highly reactive monoligated L₁Pd(0) species, which are believed to be the active catalysts.[5] This is in contrast to Ni-catalysis where a bisligated L₂Ni(0) species is often required for catalyst stability.[3] The bulky nature of these monophosphine ligands also facilitates the reductive elimination step.
Bisphosphine ligands, such as dppf and Xantphos, are also effective in many Pd-catalyzed Suzuki couplings. Xantphos, with its wide bite angle, is particularly useful in preventing β-hydride elimination and promoting the coupling of substrates prone to this side reaction.[6] dppf is a versatile and widely used ligand, though in some cases it can be outperformed by bulky monophosphine ligands, especially with challenging substrates.[7]
Table 2: Performance of Monophosphine and Bisphosphine Ligands in Pd-Catalyzed Suzuki Coupling
| Entry | Electrophile | Nucleophile | Ligand | Catalyst System | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos (Monophosphine) | XPhos-Pd-G2 | >95 | [8] |
| 2 | 2-Chloropyridine | Phenylboronic acid | dppf (Bisphosphine) | Pd(dppf)Cl₂ | Inactive | [9] |
| 3 | 3-Chloropyridine | Phenylboronic acid | dppf (Bisphosphine) | Pd(dppf)Cl₂ | Active | [9] |
| 4 | 7-chloro-1H-pyrrolo[2,3-c]pyridine | Various boronic acids | XPhos (Monophosphine) | XPhos-Pd-G2 | Excellent | [8] |
The Suzuki Coupling Catalytic Cycle
The catalytic cycle of the Suzuki coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a crucial role in each of these steps by modulating the electron density and steric environment of the metal center.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nasc.ac.in [nasc.ac.in]
- 9. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
Navigating Antioxidant Assays: A Cost-Effectiveness Analysis of DPPH for Large-Scale Synthesis
For researchers, scientists, and drug development professionals embarking on large-scale synthesis projects, the selection of an appropriate antioxidant assay is a critical decision that balances scientific rigor with budgetary constraints. Among the array of available methods, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay has long been a popular choice due to its perceived simplicity and affordability. This guide provides an in-depth, objective comparison of the DPPH assay with two other widely used methods: the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. By examining experimental data, detailed methodologies, and cost structures, this analysis aims to equip researchers with the necessary information to make an informed decision on the most cost-effective antioxidant screening strategy for their high-throughput needs.
At a Glance: Comparing Antioxidant Assays
The selection of an antioxidant assay for large-scale screening hinges on a variety of factors, including cost per sample, throughput, equipment requirements, and the chemical nature of the antioxidant compounds being investigated. The following tables provide a comprehensive breakdown of these key considerations for the DPPH, ABTS, and ORAC assays.
Table 1: Cost Comparison of Antioxidant Assays
| Cost Component | DPPH Assay | ABTS Assay | ORAC Assay |
| Reagents (per 1000 assays) | |||
| Primary Reagent | DPPH: ~$50 - $150 (bulk) | ABTS: ~$100 - $300 (bulk) | Fluorescein & AAPH: ~$200 - $500 (bulk) |
| Standard | Trolox: ~$50 - $100 | Trolox: ~$50 - $100 | Trolox: ~$50 - $100 |
| Solvents | Methanol/Ethanol: ~$20 - $50 | Buffer & Solvents: ~$30 - $60 | Buffer: ~$30 - $60 |
| Estimated Reagent Cost per Sample | $0.12 - $0.30 | $0.18 - $0.46 | $0.28 - $0.66 |
| Equipment | UV-Vis Spectrophotometer | UV-Vis Spectrophotometer | Fluorescence Microplate Reader |
| Initial Investment | $5,000 - $20,000 | $5,000 - $20,000 | $15,000 - $50,000 |
| Operational Cost | Low | Low | Moderate |
| Labor (Estimated) | Minimal sample prep, ~2-4 hours for a 96-well plate | More complex reagent prep, ~3-5 hours for a 96-well plate | Automated, but requires skilled operator, ~2-4 hours for a 96-well plate |
Note: Reagent costs are estimates based on publicly available bulk pricing and can vary significantly based on supplier, purity, and volume. Equipment costs are approximate and depend on the model and features.
Table 2: Performance and Throughput Comparison
| Parameter | DPPH Assay | ABTS Assay | ORAC Assay |
| Principle | Electron Transfer (ET) | Electron Transfer (ET) | Hydrogen Atom Transfer (HAT) |
| Throughput | High (amenable to 96-well plates) | High (amenable to 96-well plates) | Very High (fully automated on 96- and 384-well plates) |
| Assay Time | 30-60 minutes | 10-30 minutes (after radical generation) | 1-2 hours |
| Radical Stability | Very stable | Moderately stable (requires pre-generation) | Generated in-situ |
| Applicability | Lipophilic and hydrophilic compounds | Lipophilic and hydrophilic compounds | Primarily hydrophilic compounds |
| Interferences | Colored compounds, compounds that absorb at ~517 nm | Colored compounds, compounds that absorb at ~734 nm | Compounds that interfere with fluorescence |
Delving Deeper: Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay Protocol for High-Throughput Screening
This protocol is designed for a 96-well microplate format, suitable for large-scale screening.
1. Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark, airtight container at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution 1:10 with methanol or ethanol to obtain an absorbance of approximately 1.0 at 517 nm. Prepare this solution fresh daily.
-
Sample Solutions: Dissolve samples in an appropriate solvent (e.g., methanol, ethanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Standard Solution (Trolox): Prepare a stock solution of Trolox in methanol or ethanol. Create a series of dilutions to generate a standard curve (e.g., 0-100 µM).
2. Assay Procedure:
-
Add 20 µL of each sample dilution or standard solution to the wells of a 96-well microplate.
-
Add 180 µL of the DPPH working solution to each well.
-
Include a blank control (20 µL of solvent + 180 µL of DPPH working solution) and a negative control (20 µL of solvent + 180 µL of solvent).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate spectrophotometer.
3. Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Where:
-
Abs_control is the absorbance of the blank control.
-
Abs_sample is the absorbance of the sample.
Plot a standard curve of % inhibition versus Trolox concentration. Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) and express the antioxidant capacity as Trolox Equivalents (TE).
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the relationships between the different assays, the following diagrams are provided.
Conclusion: Making the Right Choice for Your Research
The DPPH assay remains a highly attractive option for large-scale antioxidant screening, primarily due to its low cost, simplicity, and high throughput. For initial screening of a large number of synthetic compounds, the cost-effectiveness of the DPPH method is difficult to surpass. Its stable radical and straightforward protocol translate to reduced labor and reagent costs, making it an excellent choice for budget-conscious research programs.
However, it is crucial to acknowledge the limitations of the DPPH assay. The assay's chemistry, based on electron transfer, may not fully capture the antioxidant activity of all compounds, particularly those that act via a hydrogen atom transfer mechanism. Therefore, for lead compounds identified through a DPPH screen, it is highly recommended to perform secondary validation using an orthogonal method such as the ORAC assay.
The ABTS assay offers a comparable throughput to DPPH but at a slightly higher cost. Its main advantage lies in the broader applicability to both hydrophilic and lipophilic compounds and its faster reaction kinetics. The ORAC assay, while being the most expensive option in terms of both reagents and equipment, provides the most biologically relevant data by mimicking the in vivo action of peroxyl radicals. Its high degree of automation makes it suitable for extensive secondary screening and lead optimization studies.
Ultimately, the most cost-effective strategy for large-scale synthesis projects may involve a tiered approach: a broad primary screen using the economical DPPH assay, followed by more detailed characterization of promising candidates with the more biologically relevant, albeit more expensive, ORAC assay. This approach leverages the strengths of each method while managing overall research and development costs effectively.
A Comparative Guide to the Catalytic Efficiencies of Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phosphine ligand is a critical parameter in the optimization of transition metal-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative analysis of the performance of various phosphine ligands in two of the most widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented is collated from the primary literature to aid researchers in making informed decisions for catalyst system selection.
Understanding Phosphine Ligand Effects: Steric and Electronic Properties
The catalytic activity of phosphine ligands is largely governed by a combination of their steric and electronic properties.[1][2] Steric bulk, often quantified by the Tolman cone angle (θ), influences the coordination number of the metal center and can facilitate reductive elimination.[2][3] Electronic properties, described by the Tolman Electronic Parameter (TEP), modulate the electron density at the metal center, impacting oxidative addition and other steps in the catalytic cycle.[1][2] Generally, bulky and electron-rich ligands are preferred for challenging cross-coupling reactions.[4][5]
A summary of the steric and electronic parameters for a selection of common phosphine ligands is provided in the table below.
| Ligand Name | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182 | 2056.1 |
| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 |
| Triphenylphosphine | PPh₃ | 145 | 2068.9 |
| XPhos | XPhos | 213 | Not readily available |
| SPhos | SPhos | Not readily available | Not readily available |
| RuPhos | RuPhos | Not readily available | Not readily available |
| DavePhos | DavePhos | Not readily available | Not readily available |
| JohnPhos | JohnPhos | 200 | Not readily available |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The choice of phosphine ligand is crucial for achieving high yields, particularly with challenging substrates such as aryl chlorides and sterically hindered starting materials. The following table summarizes the performance of various phosphine ligands in representative Suzuki-Miyaura reactions.
| Phosphine Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(biphenyl)Ph₂ | 4-Bromoacetophenone | Phenylboronic acid | 1 mol% Pd(OAc)₂, 4 mol% Ligand | K₃PO₄ | Toluene/H₂O | 100 | 1 | >99 | [5] |
| P(biphenyl)₂Ph | 4-Bromoacetophenone | Phenylboronic acid | 1 mol% Pd(OAc)₂, 4 mol% Ligand | K₃PO₄ | Toluene/H₂O | 100 | 1 | 98 | [5] |
| P(biphenyl)₃ | 4-Bromoacetophenone | Phenylboronic acid | 1 mol% Pd(OAc)₂, 4 mol% Ligand | K₃PO₄ | Toluene/H₂O | 100 | 1 | 95 | [5] |
| PPh₃ | 4-Bromoacetophenone | Phenylboronic acid | 1 mol% Pd(OAc)₂, 4 mol% Ligand | K₃PO₄ | Toluene/H₂O | 100 | 1 | 85 | [5] |
| Biaryl Phosphacycle 1 | 4-Bromotoluene | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Ligand | KOH | THF | 25 | 12 | 100 | [6][7] |
| Biaryl Phosphacycle 3 | 4-Bromotoluene | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Ligand | KOH | THF | 25 | 12 | 100 | [6][7] |
| Dialkylbiaryl phosphine 5 | 4-Bromotoluene | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Ligand | KOH | THF | 25 | 12 | 100 | [6][7] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 5x10⁻⁴ mol% Pd | K₃PO₄ | Toluene | 100 | 2 | 98 | [4] |
Performance in Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8][9] The development of increasingly sophisticated phosphine ligands has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides.[8][9] The following table presents a comparison of different phosphine ligands in the amination of bromobenzene with various amines.
| Ligand | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [10] |
| XPhos | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | [10] |
| XPhos | Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 92 | [10] |
| RuPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [10] |
| RuPhos | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | [10] |
| RuPhos | Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 29 | [10] |
Experimental Protocols
The following provides a general methodology for the high-throughput screening of phosphine ligands in a Buchwald-Hartwig amination reaction, which can be adapted for Suzuki-Miyaura couplings and other cross-coupling reactions.[10][11]
Materials and Stock Solution Preparation:
-
Reagents: Palladium precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂), phosphine ligands, aryl halide, amine (or boronic acid), base (e.g., NaOtBu, K₃PO₄), and an internal standard (e.g., dodecane).
-
Solvent: Anhydrous reaction solvent (e.g., toluene, THF, dioxane).
-
Stock Solutions: Prepare stock solutions of the palladium precursor, phosphine ligands, aryl halide, amine (or boronic acid), and internal standard in the chosen solvent. The concentrations should be calculated to achieve the desired final reaction concentrations.
High-Throughput Reaction Setup (96-well plate):
-
Plate Preparation: Use a 96-well plate with appropriate reaction vials. If using a solid base, dispense the required amount into each vial.
-
Reagent Dispensing: Utilize a liquid handling system or calibrated pipettes to dispense the stock solutions into the designated vials according to the experimental design.
-
Dispense the palladium precursor and the specific phosphine ligand for each reaction.
-
Add the aryl halide and amine (or boronic acid) stock solutions to all vials.
-
Add the internal standard stock solution to each vial.
-
Add additional solvent to reach the final desired reaction volume and concentration.
-
-
Reaction Execution:
-
Seal the vials with septa and caps.
-
Place the 96-well plate on a magnetic stirrer and heating block.
-
Heat the reaction block to the desired temperature and stir for the specified time.
-
Work-up and Analysis:
-
Quenching: Cool the reaction block to room temperature and quench the reactions by adding water to each vial.
-
Extraction: Add an extraction solvent (e.g., ethyl acetate) to each vial, cap, and vortex. Separate the organic layer. A filter plate can be used for parallel work-up.
-
Drying: Dry the organic extracts over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Analysis: Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.
Visualizing Catalytic Cycles and Workflows
The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycle for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a typical experimental workflow for ligand screening.
References
- 1. yanggroup.weebly.com [yanggroup.weebly.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,6-Bis(diphenylphosphino)hexane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. 1,6-Bis(diphenylphosphino)hexane (dpph), a common phosphine ligand in catalysis, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal.
Core Safety and Handling Information
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] It is also known to be air-sensitive.[3] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE) is the first line of defense. Before handling dpph, ensure the following are worn:
-
Eye Protection: Chemical splash goggles and a face shield.[4]
-
Hand Protection: Nitrile gloves worn under neoprene or other heavy-duty, chemical-resistant gloves.[4]
-
Body Protection: A flame-retardant lab coat, fully buttoned, over long pants and closed-toe shoes.[4][5]
All handling of dpph and its waste should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure and in case of any unexpected reactions.[4][6]
Quantitative Data Summary
For quick reference, the key hazard and safety information for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 19845-69-3 | [1][2] |
| Molecular Formula | C₃₀H₃₂P₂ | [7] |
| Molecular Weight | 454.52 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3][7] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Signal Word | Warning | [1][2] |
| Storage Class | 11 - Combustible Solids | [2] |
Detailed Protocol for Safe Disposal
Disposal of this compound must be carried out in accordance with local and national regulations, typically through a licensed waste disposal company.[1] For small residual amounts in laboratory settings, a careful quenching (deactivation) procedure is recommended before collection for final disposal. This protocol is designed for the safe quenching of small quantities of dpph.
Objective: To safely deactivate residual this compound by controlled oxidation.
Materials:
-
Residual this compound waste.
-
Anhydrous, inert solvent (e.g., Toluene or Tetrahydrofuran (THF)).
-
A suitable quenching agent: A dilute solution of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide, or a protic solvent like isopropanol.
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
An ice bath.
-
Appropriate PPE (as listed above).
Procedure:
-
Inert Atmosphere: Assemble the three-necked flask in a fume hood and ensure it is clean and dry. Purge the flask with an inert gas (nitrogen or argon) for at least 30 minutes to remove all air and moisture.[6]
-
Dissolution: Carefully transfer the dpph waste into the flask under a positive pressure of inert gas. Add enough anhydrous, inert solvent (e.g., Toluene or THF) to dissolve or suspend the material completely.
-
Cooling: Place the flask in an ice bath to cool the solution to 0°C. This helps to control the rate of the exothermic quenching reaction.
-
Controlled Addition of Quenching Agent: Slowly add the quenching agent (e.g., a dilute solution of bleach or isopropanol) dropwise from the dropping funnel into the stirred dpph solution. Maintain a slow addition rate to control the reaction temperature and prevent splashing.
-
Monitoring the Reaction: Continue the slow addition of the quenching agent. Observe the reaction mixture for any signs of excessive heat generation, gas evolution, or color change. If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool.
-
Completion of Quenching: Once the addition is complete and the reaction has subsided, continue stirring the mixture at 0°C for at least one hour to ensure complete deactivation.
-
Neutralization and Workup: Slowly and carefully add water to the reaction mixture to quench any remaining reactive species. The resulting mixture can then be neutralized (if necessary) and prepared for waste collection.
-
Waste Collection: The final quenched solution should be transferred to a properly labeled hazardous waste container. Do not mix with other waste streams.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,6-Bis(diphenylphosphino)hexane
This guide provides immediate safety, logistical, and operational protocols for researchers, scientists, and drug development professionals working with 1,6-Bis(diphenylphosphino)hexane. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against dust particles and potential splashes, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact and subsequent irritation.[3] Glove selection should be based on the task and potential for exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator or dust mask (e.g., N95).[2] | Necessary when handling the powder outside of a fume hood or in situations where dust may be generated, to prevent respiratory tract irritation. |
| Body Protection | A lab coat or protective suit and long-sleeved clothing.[1][2] | Minimizes the risk of skin contact with the chemical. |
Note: As of the latest safety data, there are no established occupational exposure limit values for this compound.[1]
Experimental Protocol: Safe Handling of this compound
This step-by-step guide outlines the essential procedures for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within reach.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat or protective suit.
-
Wear chemical safety goggles and, if there is a splash hazard, a face shield.
-
Don the appropriate respirator or dust mask if working outside a fume hood.
-
Wear chemically resistant gloves. Inspect gloves for any signs of damage before use.
3. Handling the Chemical:
-
This substance is air-sensitive and should be stored under an inert gas.[5]
-
When weighing and transferring the solid, do so in a manner that minimizes dust generation. Use a spatula and handle containers carefully.
-
If the chemical comes into contact with skin, wash the affected area with plenty of soap and water.[2] If irritation persists, seek medical attention.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
Avoid inhalation of dust. If inhalation occurs, move the individual to fresh air. If they feel unwell, seek medical advice.[4]
4. Post-Handling and Decontamination:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate the work surface with an appropriate solvent and cleaning materials.
-
Carefully remove and dispose of contaminated gloves and any disposable PPE in a designated hazardous waste container.
-
Contaminated clothing should be removed and washed before reuse.[1]
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound, including empty containers, used gloves, and contaminated lab supplies, should be treated as hazardous waste.
-
Containerization: Collect all waste in clearly labeled, sealed containers that are appropriate for chemical waste.
-
Disposal Route: The disposal of this chemical waste must be entrusted to a licensed and certified waste disposal company.[1] Always follow local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
